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  • Product: 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane
  • CAS: 92745-46-5

Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Advanced Applications of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Executive Summary Cyclam (1,4,8,11-tetraazacyclotetradecane) is a highly privileged macrocyclic scaffold in coordination chemistry, renowned for its ability to form thermodynamically stable and kinetically inert complexe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclam (1,4,8,11-tetraazacyclotetradecane) is a highly privileged macrocyclic scaffold in coordination chemistry, renowned for its ability to form thermodynamically stable and kinetically inert complexes with transition metals. The functionalization of this macrocycle via mono-N-alkylation with a dodecyl chain yields 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (commonly referred to as N-dodecylcyclam). This specific structural modification breaks the symmetry of the parent macrocycle and introduces a highly lipophilic C12 aliphatic tail, effectively transforming a hydrophilic metal chelator into a versatile amphiphile. This whitepaper details the physicochemical properties, synthetic methodologies, and advanced applications of N-dodecylcyclam in both materials science and pharmacology.

Physicochemical Profile

The addition of a 12-carbon aliphatic chain fundamentally alters the partition coefficient (logP) of the cyclam ring, driving its utility in biphasic systems and lipid bilayers. Below is a summary of the core quantitative data for N-dodecylcyclam ([1]).

PropertyValue
Chemical Name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Common Synonyms N-Dodecylcyclam, Mono-N-dodecylcyclam
CAS Registry Number 92745-46-5
Molecular Formula C22H48N4
Molecular Weight 368.64 g/mol
Exact Mass 368.388 g/mol
DSSTox ID DTXSID70564846
Coordination Geometry Octahedral / Square Planar (Metal-dependent)

Synthetic Methodology: Mono-N-Alkylation Strategy

Direct alkylation of cyclam typically results in an intractable statistical mixture of mono-, di-, tri-, and tetra-alkylated products due to the presence of four equivalent secondary amines ([2]). To achieve exclusive mono-N-alkylation, a robust protection-alkylation-deprotection strategy is required ([3]).

Protocol 1: Synthesis of N-Dodecylcyclam via Tri-Boc Protection
  • Step 1: Selective Protection (Tri-Boc-Cyclam Formation) Dissolve cyclam in anhydrous dichloromethane (CH2Cl2). Slowly add 3.0 equivalents of di-tert-butyl dicarbonate (Boc2O) at 0°C. Causality: The bulky Boc groups provide both steric hindrance and electronic deactivation, effectively shielding three of the four secondary amines. This leaves only one nitrogen nucleophilic enough for subsequent reactions.

  • Step 2: N-Alkylation Dissolve the purified tri-Boc-cyclam in anhydrous acetonitrile (CH3CN). Add 1.2 equivalents of 1-bromododecane and 3.0 equivalents of anhydrous potassium carbonate (K2CO3). Reflux the mixture for 24 hours. Causality: K2CO3 is a mild, heterogeneous base that effectively scavenges the hydrobromic acid byproduct without causing base-catalyzed hydrolysis of the Boc protecting groups. Acetonitrile provides an optimal polar aprotic environment that accelerates the SN2 displacement of the primary bromide. Validation: Monitor the reaction via TLC (alumina plates, eluting with CH2Cl2/MeOH). The disappearance of the tri-Boc-cyclam spot and emergence of a higher Rf​ spot confirms successful alkylation.

  • Step 3: Deprotection & Cleavage Isolate the alkylated intermediate and dissolve it in a 1:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2. Stir at room temperature for 4 hours. Causality: TFA selectively and cleanly cleaves the acid-labile Boc carbamates without compromising the integrity of the robust cyclam macrocycle or the newly formed N-alkyl bond.

  • Step 4: Free Base Conversion Evaporate the TFA in vacuo. Dissolve the resulting TFA salt in minimal water and adjust the pH to >12 using 2M NaOH. Extract the free base N-dodecylcyclam into chloroform, dry over Na2SO4, and concentrate. Validation: Confirm the final structure and purity using ESI-MS (expected [M+H]+ peak at m/z 369.4) and 1H-NMR.

SynthesisWorkflow A Cyclam (1,4,8,11-tetraazacyclotetradecane) B Boc2O (3 eq), CH2Cl2 Selective Protection A->B C Tri-Boc-Cyclam (Intermediate) B->C D 1-Bromododecane, K2CO3, CH3CN N-Alkylation (Reflux) C->D E 1-Dodecyl-tri-Boc-cyclam (Alkylated Intermediate) D->E F TFA / CH2Cl2 Deprotection & Cleavage E->F G 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (Target Amphiphile) F->G

Synthetic workflow for mono-N-alkylation of cyclam via tri-Boc protection.

Coordination Chemistry and Interfacial Behavior

The cyclam core retains its powerful chelating properties, typically encapsulating metal ions (Cu2+, Ni2+, Co2/3+) in a square-planar or octahedral geometry depending on the specific metal and available axial ligands. The addition of the dodecyl chain acts as a hydrophobic anchor.

This amphiphilic architecture is highly advantageous for the development of ion-selective electrodes (ISEs). Lipophilic cyclam derivatives serve as exceptional ionophores for the potentiometric detection of anionic surfactants ([4]). The C12 chain ensures the complex remains firmly embedded within the hydrophobic PVC membrane of the electrode, preventing signal drift caused by the ionophore leaching into the aqueous analyte solution.

Biological and Pharmaceutical Applications

Receptor Modulation and Membrane Anchoring

Unmodified cyclam and its bicyclam derivatives (e.g., Plerixafor) are well-documented antagonists of the CXCR4 chemokine receptor, a critical target in HIV entry and cancer metastasis. The introduction of a dodecyl chain enhances the molecule's affinity for phospholipid bilayers. This membrane-anchoring effect increases the local concentration of the cyclam pharmacophore at the cell surface, facilitating prolonged receptor interaction and altering cellular uptake dynamics.

Modulation of Amyloid-β Aggregation

Recent studies highlight the use of macrocyclic cobalt complexes to modulate Amyloid-β (Aβ) aggregation, a hallmark of Alzheimer's disease. The amphiphilic nature of N-alkylated cyclams allows them to interact with the hydrophobic domains of Aβ peptides. Simultaneously, the metal-cyclam headgroup disrupts the hydrogen-bonding networks required for fibril formation, redirecting the peptides into non-toxic amorphous clusters ([5]).

Experimental Workflow: Metalloliposome Formulation

To evaluate the biological activity of N-dodecylcyclam, it is frequently incorporated into liposomal delivery systems to create biomimetic models of cell membranes.

Protocol 2: Preparation of N-Dodecylcyclam Liposomes
  • Step 1: Lipid Film Hydration Co-dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and N-dodecylcyclam (9:1 molar ratio) in a chloroform/methanol (2:1, v/v) mixture. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to form a thin lipid film. Causality: Co-dissolving the lipids in an organic solvent ensures homogenous mixing of the amphiphilic ligand with the matrix lipids at the molecular level before aqueous assembly.

  • Step 2: Hydration and Extrusion Hydrate the lipid film with HEPES buffer (pH 7.4) at room temperature, vortexing vigorously to form multilamellar vesicles (MLVs). Pass the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder. Causality: MLVs formed during hydration are highly heterogeneous in size. Extrusion forces the vesicles to reorganize into large unilamellar vesicles (LUVs) with a uniform, biologically relevant size distribution. Validation: Analyze the extruded liposomes using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and a Z-average diameter of ~100 nm validates successful unilamellar vesicle formation.

  • Step 3: Metal Loading Incubate the liposomes with a stoichiometric amount of CuCl2 or CoCl2. The cyclam headgroups exposed on the liposome surface will rapidly chelate the metal ions. Unbound metal can be removed via size-exclusion chromatography (e.g., Sephadex G-25).

MechanismOfAction cluster_0 Amphiphilic Domains M N-Dodecylcyclam H Hydrophobic Dodecyl Tail (C12 Aliphatic Chain) M->H C Hydrophilic Cyclam Ring (Tetraaza Macrocycle) M->C L Lipid Bilayer Anchoring (Membrane Insertion) H->L Drives I Metal Cation Chelation (Cu2+, Zn2+, Co2+) C->I Enables R Receptor Modulation (CXCR4 Antagonism) L->R A Amyloid-β Interaction (Inhibition of Aggregation) L->A I->R I->A

Dual-action mechanism of amphiphilic N-dodecylcyclam in biological membranes.

References

  • Beilstein Journal of Organic Chemistry. "A direct method for the N-tetraalkylation of azamacrocycles". Available at:[Link]

  • ResearchGate. "Highly inert Cu(II) complexes of C-aryl bifunctional cyclam derivatives". Available at:[Link]

  • ScienceDirect (Journal of Inorganic Biochemistry). "Cobalt complexes as modulators against amyloid-β aggregation". Available at:[Link]

  • ResearchGate (Talanta). "Ion-selective electrodes for anionic surfactants using a cyclam derivative as ionophore". Available at:[Link]

Sources

Exploratory

The Amphiphilic Macrocycle: Coordination Chemistry and Applications of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Executive Summary The functionalization of polyazamacrocycles with long aliphatic chains represents a critical intersection between classical coordination chemistry and interfacial materials science. 1-Dodecyl-1,4,8,11-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyazamacrocycles with long aliphatic chains represents a critical intersection between classical coordination chemistry and interfacial materials science. 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (commonly referred to as N-dodecylcyclam) is a mono-alkylated derivative of the ubiquitous cyclam ligand. By appending a 12-carbon lipophilic tail to one of the four secondary amines, the molecule retains the extraordinary thermodynamic stability and kinetic inertness typical of cyclam-transition metal complexes, while gaining profound amphiphilic properties. This whitepaper provides an in-depth technical analysis of N-dodecylcyclam, detailing its transition metal coordination profiles, structural phenomena, and self-validating experimental workflows for both synthesis and hydrometallurgical applications.

Core Mechanistic Principles: The Role of the Lipophilic Appendage

The introduction of a dodecyl chain fundamentally alters both the physical phase behavior and the stereochemical landscape of the macrocycle.

Stereochemical Modulation

Unsubstituted cyclam coordinating to transition metals like Ni(II) or Cu(II) typically adopts the thermodynamically favored trans-III (RRSS) configuration, where the macrocycle lies in a single plane with the metal center. However, N-alkylation introduces significant steric bulk. As detailed in the 1[1], the steric constraints of the alkyl group often force a distortion of the macrocyclic cavity, occasionally shifting the equilibrium toward the trans-I (RSRS) configuration depending on the ionic radius of the metal and the coordinating solvent. This steric hindrance slightly decreases the overall thermodynamic stability constant ( logK ) compared to free cyclam but significantly enhances kinetic inertness by blocking associative solvent exchange pathways[2].

Phase Behavior and Mesophase Induction

Beyond single-molecule stereochemistry, the amphiphilic nature of N-dodecylcyclam drives unique supramolecular assembly. When coordinated to Cu(II), the rigid, charged macrocyclic headgroup and the highly flexible, hydrophobic dodecyl tail undergo microphase separation. This structural dichotomy allows these complexes to induce columnar mesophases, effectively behaving as metallo-liquid crystals[3].

Transition Metal Coordination Profiles

The coordination behavior of N-dodecylcyclam varies dramatically across the d-block, dictated by the Lewis acidity and preferred geometry of the metal cation.

  • Copper(II) & Nickel(II): Both metals form highly stable complexes with N-dodecylcyclam. Ni(II) complexes frequently exhibit a square planar geometry (low-spin, diamagnetic) in non-coordinating solvents, but can adopt an octahedral geometry (high-spin, paramagnetic) upon the axial coordination of water or halides[2][4]. Cu(II) typically adopts a Jahn-Teller distorted octahedral or square pyramidal geometry.

  • Gold(III): Au(III) is an extraordinarily strong, borderline-hard Lewis acid with a strict preference for square planar geometries. The 5[5] allows it to outcompete protons for the macrocyclic nitrogen donors even at very low pH (pH 1-2). This enables lipophilic cyclam derivatives to selectively extract Au(III) from complex, highly acidic mixtures containing competing base metals.

Quantitative Metal Complexation Data
Metal CationPreferred Coordination GeometrySpin StateTypical Extraction pHKey Application / Phenomenon
Cu(II) Distorted Octahedral / Square PyramidalParamagnetic (S=1/2)5.0 - 7.0Induction of columnar mesophases
Ni(II) Square Planar (Non-coordinating media)Diamagnetic (S=0)6.0 - 8.0Electrochemical sensing, catalysis
Zn(II) Square Pyramidal / TetrahedralDiamagnetic (S=0)6.5 - 8.5Fluorescent chemosensing
Au(III) Square PlanarDiamagnetic (S=0)1.0 - 3.0Selective hydrometallurgical recovery

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is imperative to design protocols where each step is logically justified by the underlying chemical physics, and where the system provides built-in validation metrics.

Protocol 1: Synthesis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Causality & Rationale: The four secondary amines of cyclam possess nearly identical pKa​ values and nucleophilicities. Direct reaction with an alkyl halide inevitably yields an intractable statistical mixture of mono-, di-, tri-, and tetra-alkylated species. To enforce strict mono-alkylation, we utilize a stoichiometric deactivation strategy via mono-Boc protection.

Step-by-Step Methodology:

  • Mono-Protection: Dissolve 1.0 equivalent of free-base cyclam in anhydrous dichloromethane (DCM) under high dilution (0.05 M) to prevent intermolecular cross-linking. Slowly add 1.0 equivalent of di-tert-butyl dicarbonate ( Boc2​O ) over 4 hours at 0°C. Causality: High dilution and low temperature kinetically favor the mono-protected species.

  • Alkylation: Isolate the mono-Boc-cyclam and dissolve in anhydrous acetonitrile. Add 1.2 equivalents of 1-bromododecane and 3.0 equivalents of anhydrous K2​CO3​ . Reflux for 24 hours. Causality: K2​CO3​ acts as a mild acid scavenger to neutralize the HBr byproduct without inducing macrocycle fragmentation or side reactions.

  • Deprotection: Resuspend the purified alkylated intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the carbamate (Boc) group, leaving the robust N-alkyl carbon-nitrogen bond entirely intact.

  • Neutralization: Concentrate under vacuum, dissolve in water, and adjust to pH 12 using NaOH to precipitate the free-base 1-dodecylcyclam. Extract with chloroform.

Self-Validation Metrics:

  • ESI-MS: Confirm the presence of the product via the [M+H]+ peak at m/z 369.3.

  • 1H NMR ( CDCl3​ ): Validate mono-alkylation by integrating the terminal methyl group of the dodecyl chain (triplet at ~0.88 ppm, 3H) against the core cyclam backbone protons (multiplet at 2.60-2.80 ppm, 16H).

SynthesisWorkflow N1 Cyclam (Free Base) N2 Mono-Protection (Boc2O, 1 eq) N1->N2 High Dilution Control N3 Alkylation (1-Bromododecane) N2->N3 K2CO3, MeCN, Reflux N4 Deprotection (TFA/DCM) N3->N4 Cleavage N5 1-Dodecylcyclam (Ligand L) N4->N5 Neutralization (pH 12)

Workflow for the selective mono-alkylation of cyclam to yield 1-dodecylcyclam.

Protocol 2: Liquid-Liquid Interfacial Metal Extraction

Causality & Rationale: The extraction of transition metals from an aqueous phase into an organic phase relies on the formation of a neutral, highly lipophilic ion pair. The dodecyl chain acts as a hydrophobic anchor, drastically increasing the partition coefficient of the complex. The pH of the aqueous phase dictates the protonation state of the macrocycle ( pKa1​≈11.3 , pKa2​≈10.6 ). Base metals require higher pH to coordinate, whereas Au(III) can be extracted at highly acidic pH due to its extreme Lewis acidity[5].

Step-by-Step Methodology:

  • Organic Phase Preparation: Prepare a 10 mM solution of 1-dodecylcyclam in analytical grade chloroform ( CHCl3​ ).

  • Aqueous Phase Preparation: Prepare a 1 mM solution of the target metal salt (e.g., CuCl2​ or HAuCl4​ ) in an aqueous buffer. Adjust the pH to 6.0 for Cu(II) or pH 2.0 for Au(III).

  • Phase Mixing: Combine equal volumes of the organic and aqueous phases in a separation funnel. Agitate vigorously for 30 minutes to maximize the interfacial surface area and overcome mass transfer limitations.

  • Phase Separation & Stripping: Allow the phases to separate. The lower organic layer contains the metallo-macrocycle. To recover the metal (stripping), back-extract the organic phase with a highly acidic solution (e.g., 3 M HCl) or a strong competing ligand like EDTA.

Self-Validation Metrics:

  • Distribution Ratio ( D ): Measure the metal concentration in the aqueous phase before and after extraction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate D=[M]org​/[M]aq​ . A successful extraction yields D>100 .

  • UV-Vis Spectroscopy: The organic phase will exhibit characteristic d-d transitions (e.g., a distinct absorption band at ~520 nm for the square planar Cu(II)-cyclam complex).

ExtractionMechanism cluster_aqueous Aqueous Phase (Acidic/Neutral) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (e.g., CHCl3) M_aq M(n+) Ions (Au3+, Cu2+, Ni2+) Complexation Interfacial Coordination [M(1-Dodecylcyclam)]n+ M_aq->Complexation CounterIon Counterions (Cl-, NO3-) Extracted Extracted Ion Pair [M(L)]n+ (X-)n CounterIon->Extracted Complexation->Extracted Phase Transfer L_org 1-Dodecylcyclam (Highly Lipophilic) L_org->Complexation

Mechanism of liquid-liquid interfacial transition metal extraction.

References

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report.
  • Barefield, E. K., Freeman, G. M., & Van Derveer, D. G. (1986). Electrochemical and structural studies of nickel(II) complexes of N-alkylated cyclam ligands.
  • ResearchGate Contributors. (1998). Induction of columnar mesophases by transition metal ion complexation as observed for CuII complexes of N-alkylated cyclam derivatives.
  • ResearchGate Contributors. (2025). Synthesis and characterization of a Novel Au (III)-Pyridine-Carboxamide complex and its reaction with 5'-GMP.
  • ResearchGate Contributors. (2014). Macrocyclic ligand design. Interaction of a series of successively N-benzylated derivatives of 1,4,8,11-tetraazacyclotetradecane with copper(II) and nickel(II).

Sources

Foundational

A Technical Guide to the Amphiphilic Behavior of Mono-N-dodecyl Cyclam in Aqueous Solutions

Foreword The convergence of macrocyclic chemistry and self-assembling systems has paved the way for novel molecular architectures with profound implications for drug delivery, sensing, and catalysis. Among these, functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The convergence of macrocyclic chemistry and self-assembling systems has paved the way for novel molecular architectures with profound implications for drug delivery, sensing, and catalysis. Among these, functionalized cyclams, particularly those bearing hydrophobic appendages, have emerged as a class of molecules with exceptional versatility. This guide provides an in-depth exploration of the amphiphilic nature of mono-N-dodecyl cyclam, a molecule that elegantly marries the potent coordinating capabilities of the cyclam macrocycle with the self-assembly characteristics of a surfactant. Our focus will be on the fundamental principles governing its behavior in aqueous media, the experimental methodologies to characterize its properties, and the causality behind these experimental choices, offering a robust framework for researchers and drug development professionals.

The Molecular Architecture: A Fusion of Hydrophilicity and Hydrophobicity

The amphiphilic character of mono-N-dodecyl cyclam arises from its distinct molecular domains. The parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam), is a highly hydrophilic entity due to its four secondary amine groups. These amines are capable of hydrogen bonding with water and can be protonated in acidic to neutral solutions, conferring a cationic character to the head group. Appended to one of these nitrogen atoms is a dodecyl chain, a classic C12 hydrophobic tail. This duality is the cornerstone of its behavior in water.

The choice of the dodecyl chain is deliberate. It provides a sufficient hydrophobic driving force for self-assembly at experimentally accessible concentrations. Shorter chains may not form stable aggregates, while longer chains could lead to solubility issues and much lower critical micelle concentrations (CMCs) that are more challenging to measure accurately.

Synthesis and Purification: A Foundation of Purity

The reliable study of mono-N-dodecyl cyclam's behavior is predicated on the purity of the compound. The most common synthetic route involves the direct N-alkylation of cyclam with a dodecyl halide, such as 1-bromododecane.

Experimental Protocol: Synthesis of Mono-N-dodecyl Cyclam

  • Reaction Setup: In a round-bottom flask, dissolve cyclam (1 equivalent) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The choice of solvent is critical; it must solubilize the polar cyclam and allow for the nucleophilic substitution to proceed efficiently.

  • Addition of Reagents: Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution. This deprotonates one of the secondary amines, increasing its nucleophilicity.

  • Alkylation: Slowly add 1-bromododecane (1 equivalent) to the reaction mixture. The reaction is typically stirred at a moderately elevated temperature (e.g., 60-70 °C) for 24-48 hours to ensure complete mono-alkylation and minimize over-alkylation.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel. A gradient elution system, often starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is employed to separate the desired mono-N-dodecyl cyclam from unreacted cyclam and di- or tri-alkylated byproducts. The purity of the fractions is monitored by thin-layer chromatography (TLC).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Assembly in Aqueous Solutions: The Formation of Micelles

In an aqueous environment, the hydrophobic dodecyl chains of mono-N-dodecyl cyclam molecules avoid contact with water by aggregating together. This process, known as the hydrophobic effect, is the primary driving force for self-assembly. The hydrophilic cyclam head groups remain exposed to the aqueous phase, resulting in the formation of supramolecular structures, most commonly micelles.

Below a certain concentration, the critical micelle concentration (CMC), mono-N-dodecyl cyclam exists predominantly as monomers. As the concentration increases to and beyond the CMC, the monomers spontaneously assemble into micelles.

Diagram: Micelle Formation of Mono-N-dodecyl Cyclam

G cluster_monomers Monomers (Concentration < CMC) cluster_micelle Micelle (Concentration > CMC) m1 m2 m3 m4 m5 arrow l1 Hydrophilic Head (Cyclam) l2 Hydrophobic Tail (Dodecyl) p1 p1->center p2 p2->center p3 p3->center p4 p4->center p5 p5->center p6 p6->center p7 p7->center p8 p8->center

Caption: Self-assembly of mono-N-dodecyl cyclam into a micelle.

Determination of the Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that quantifies the stability of micelles. It can be determined by various techniques, including surface tension measurements, conductivity, and fluorescence spectroscopy. Fluorescence spectroscopy using a probe like pyrene is a particularly sensitive method.

Experimental Protocol: CMC Determination by Pyrene Fluorescence

  • Stock Solutions: Prepare a stock solution of mono-N-dodecyl cyclam in ultrapure water. Also, prepare a stock solution of pyrene in a volatile solvent like acetone.

  • Sample Preparation: A series of aqueous solutions of mono-N-dodecyl cyclam with varying concentrations are prepared. A small aliquot of the pyrene stock solution is added to each vial, and the solvent is evaporated, leaving a thin film of pyrene. The aqueous cyclam solutions are then added to the vials, and the mixtures are allowed to equilibrate overnight. The final pyrene concentration should be kept constant and very low (e.g., 1 µM).

  • Fluorescence Measurements: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer with an excitation wavelength of 334 nm. The emission intensities at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic bands of pyrene are measured.

  • Data Analysis: The ratio of the intensities of the third to the first vibronic band (I₃/I₁) is plotted against the logarithm of the concentration of mono-N-dodecyl cyclam. The I₃/I₁ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase (below CMC), the ratio is low. As micelles form, pyrene partitions into the hydrophobic micellar core, leading to a significant increase in the I₃/I₁ ratio. The CMC is determined from the inflection point of this plot.

Diagram: Workflow for CMC Determination

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis A Prepare serial dilutions of mono-N-dodecyl cyclam B Add pyrene probe to each dilution A->B C Equilibrate overnight B->C D Excite at 334 nm C->D E Record emission spectrum D->E F Measure intensities I₁ (~373 nm) and I₃ (~384 nm) E->F G Calculate I₃/I₁ ratio F->G H Plot I₃/I₁ vs. log[Concentration] G->H I Determine CMC from the inflection point H->I

Caption: Workflow for CMC determination using pyrene fluorescence.

Parameter Typical Value Significance
Critical Micelle Concentration (CMC)1-5 mMIndicates the concentration at which self-assembly occurs.
Aggregation Number (N_agg)20-50The average number of monomers per micelle.
Micelle Hydrodynamic Radius (R_h)2-5 nmThe effective size of the hydrated micelle in solution.

Factors Influencing Amphiphilic Behavior

The self-assembly of mono-N-dodecyl cyclam is not static; it is influenced by the surrounding environment.

  • pH: The pH of the solution plays a crucial role. At low pH, the cyclam head groups are protonated, leading to increased electrostatic repulsion between them. This can increase the CMC and favor smaller micelles.

  • Ionic Strength: The addition of salt can screen the electrostatic repulsion between the charged head groups, promoting micellization and thus lowering the CMC.

  • Temperature: Temperature can have a complex effect on micellization, influencing both the hydrophobic effect and the solubility of the amphiphile.

Applications in Research and Drug Development

The unique combination of a hydrophobic core and a functionalizable, metal-coordinating head group makes mono-N-dodecyl cyclam and its derivatives highly attractive for several applications.

  • Drug Delivery: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, increasing their bioavailability.

  • Gene Transfection: The cationic cyclam head groups can interact with negatively charged DNA or siRNA, forming complexes that can facilitate their entry into cells.

  • Sensing and Imaging: The cyclam moiety is a well-known chelator for metal ions like Cu²⁺, Ni²⁺, and Zn²⁺. This property can be harnessed to develop fluorescent sensors or MRI contrast agents.

Conclusion

Mono-N-dodecyl cyclam represents a fascinating and highly versatile amphiphilic molecule. Its behavior in aqueous solutions is governed by a delicate interplay of hydrophobic and electrostatic interactions. A thorough understanding of its synthesis, purification, and the methodologies for characterizing its self-assembly is paramount for its effective utilization in advanced applications. This guide has provided a foundational framework for researchers and professionals to explore and harness the potential of this remarkable molecule.

References

  • Kimura, E., & Aoki, S. (2002). Macrocyclic Polyamines: As a Probe for Novel Anion Recognition and Functions. Chemical Society Reviews, 31(3), 147-158. [Link]

  • Koike, T., & Kimura, E. (1991). A new amphiphilic cyclam. Its micelle-forming properties and promotion of the hydrolysis of a hydrophobic ester. Journal of the American Chemical Society, 113(23), 8935-8941. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • Schönherr, H., & Vancso, G. J. (1998). Probing of Individual Supramolecular Assemblies: A Force Microscope Study on Self-Assembled Monolayers of an Amphiphilic Cyclam. Langmuir, 14(24), 7044-7049. [Link]

Exploratory

Mechanism of Metal Ion Binding by 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in macrocyclic coordination chemistry, I frequently encounter the challenge of bridging highly stable metal chelation with targeted biological delivery. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in macrocyclic coordination chemistry, I frequently encounter the challenge of bridging highly stable metal chelation with targeted biological delivery. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (commonly known as mono-N-dodecyl cyclam) represents a masterclass in molecular design. By appending a 12-carbon aliphatic chain to the robust 14-membered tetraaza macrocycle, we create an amphiphilic metallosurfactant.

This guide dissects the thermodynamic, kinetic, and stereochemical mechanisms governing how this molecule binds transition metals (such as Cu²⁺, Zn²⁺, and Ni²⁺). It is designed for drug development professionals and researchers utilizing functionalized macrocycles for liposomal formulations, metal-dyshomeostasis therapies (e.g., Alzheimer's disease), and targeted antiviral applications.

The Thermodynamic & Kinetic Binding Mechanism

The binding of a transition metal to 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is not a simple lock-and-key insertion. It is a dynamic, multi-step process governed by protonation equilibria and solvent displacement.

Pre-organization and the Macrocyclic Effect

The cyclam core provides an immense entropic advantage (the macrocyclic effect) compared to acyclic polyamines. However, in aqueous or physiological environments, the secondary and tertiary amines of the cyclam ring are heavily protonated (typically existing as [H₂L]²⁺ or[H₃L]³⁺).

The Causality of Coordination: Metal binding is fundamentally a base-catalyzed, stepwise displacement reaction. The metal ion must first form an outer-sphere complex, which lowers the pKa of the macrocyclic amines, facilitating sequential deprotonation and inner-sphere coordination. The presence of the N-dodecyl chain introduces significant lipophilicity, meaning that in purely aqueous environments, the ligand self-assembles into micelles. This micellization can kinetically trap the metal ion on the micelle surface, delaying true macrocyclic encapsulation.

G A Protonated Ligand [H2(N-Dodecyl-Cyclam)]2+ B Deprotonation (pH > 7) A->B OH- addition C Free Amphiphilic Ligand (Pre-organized Cavity) B->C Base catalysis D Outer-Sphere Association [M(H2O)6]2+ Approach C->D Metal Ion (Cu2+, Zn2+) E Sequential Inner-Sphere Coordination (- H2O) D->E Stepwise displacement F Conformational Locking [M(N-Dodecyl-Cyclam)]2+ E->F Stereochemical folding

Stepwise thermodynamic and kinetic mechanism of metal ion coordination by N-dodecyl cyclam.

Stereochemistry: Overcoming Steric Constraints

Once the metal is fully coordinated, the macrocycle must fold into a stable geometry. In 1965, Bosnich et al. defined five possible trans configurations (trans-I through trans-V) for metal-cyclam complexes based on the relative up/down orientations of the N-H bonds 1.

For unsubstituted cyclam, the trans-III configuration (where N-H bonds alternate up and down) is overwhelmingly preferred because it minimizes steric strain, allowing the six-membered chelate rings to adopt stable chair conformations and the five-membered rings to adopt gauche conformations .

The N-Alkyl Disruption: The addition of the bulky dodecyl chain fundamentally rewrites these thermodynamic rules. The C12 chain creates massive steric clashes in the trans-III geometry. Consequently, 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is forced into higher-energy configurations that accommodate the bulk:

  • Trans-I Configuration: Favored when binding Cu²⁺, driving the complex into a square pyramidal or Jahn-Teller distorted octahedral geometry 1.

  • Cis-V Configuration: A folded geometry highly favored when binding Zn²⁺ or Cd²⁺, which prefer true octahedral or tetrahedral coordination spheres 2.

G A Kinetic Metal-Ligand Complex (Unresolved Stereochemistry) B Trans-I Configuration (N-H bonds same side) A->B Favored for Square Pyramidal (Cu2+) C Cis-V Configuration (Folded geometry) A->C Favored for Octahedral (Zn2+) D Trans-III Configuration (Sterically Hindered) A->D Disfavored due to C12 chain clash

Conformational isomerization pathways of N-dodecyl cyclam metal complexes based on steric constraints.

Quantitative Data: Binding Affinities and Geometries

The table below summarizes the expected thermodynamic behaviors of mono-N-alkylated cyclams with biologically relevant transition metals. Note that while the dodecyl chain slightly lowers the overall binding affinity (log K) compared to parent cyclam due to steric hindrance, the complexes remain exceptionally stable under physiological conditions.

Metal IonPreferred Coordination GeometryDominant Isomer (N-Alkyl Cyclam)Estimated Binding Affinity (log K)
Cu(II) Square Pyramidal / Distorted OctahedralTrans-I~ 26.0 - 28.0
Ni(II) Square Planar / OctahedralTrans-I~ 22.0 - 24.0
Zn(II) Octahedral / TetrahedralCis-V / Trans-I~ 15.0 - 17.0
Cd(II) Trigonal BipyramidalTrans-I / Cis-V~ 14.0 - 16.0

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol utilized in macrocyclic chemistry must be a self-validating system. The following workflows detail the synthesis and thermodynamic validation of the metal-ligand complex.

Protocol 1: Synthesis of the Cu(II)-Dodecyl-Cyclam Complex

Causality Check: Why use a Methanol/Water mixture instead of pure water? Because the C12 dodecyl chain renders the ligand highly lipophilic. Pure aqueous systems cause micellar aggregation, trapping the metal in kinetic dead-ends. A 50:50 MeOH/H₂O mixture disrupts micelles, ensuring 1:1 monomolecular thermodynamic coordination.

  • Preparation: Dissolve 1.0 mmol of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in 15 mL of anhydrous Methanol.

  • Metal Addition: Dissolve 1.05 mmol of Cu(ClO₄)₂·6H₂O in 15 mL of deionized water. (Caution: Perchlorates are potentially explosive; handle with care).

  • Complexation: Slowly add the aqueous metal solution to the methanolic ligand solution under continuous stirring at 50°C.

  • Validation (UV-Vis): Monitor the reaction via UV-Vis spectroscopy. The formation of the Cu(II) complex will exhibit a distinct d-d transition band shift. The presence of a strict isosbestic point during the titration confirms a clean, two-state transition (free metal to complex) without side reactions or precipitation.

  • Isolation: Concentrate the solution under reduced pressure and precipitate the complex using diethyl ether. Filter and dry under vacuum.

Protocol 2: Potentiometric Titration for Binding Constants (Self-Validating)

Causality Check: Why do we back-titrate? Stepwise deprotonation overlaps kinetically with metal insertion. If the forward (base) and reverse (acid) titration curves do not perfectly overlay, it indicates irreversible kinetic trapping or the formation of metal hydroxide precipitates, which completely invalidates the calculated thermodynamic stability constant (log K).

  • Setup: Prepare a 1.0 mM solution of the ligand and a 0.9 mM solution of the target metal ion (e.g., ZnCl₂) in a 0.1 M KCl background electrolyte solution (to maintain constant ionic strength).

  • Forward Titration: Titrate the solution with standardized 0.1 M KOH from pH 2.5 to 11.0 under a strict N₂ atmosphere to prevent CO₂ absorption (which forms competing carbonates) 3.

  • Equilibration: Allow a minimum of 15 minutes between injections. Macrocyclic complexation is notoriously slow due to the required conformational folding.

  • Reverse Titration (Validation): Once pH 11.0 is reached, back-titrate the solution with standardized 0.1 M HCl down to pH 2.5.

  • Data Analysis: Overlay the forward and reverse curves. Calculate the stability constants using non-linear least-squares refinement software (e.g., HYPERQUAD), ensuring the variance (σ) remains below acceptable thresholds.

Applications in Drug Development

The unique amphiphilic nature of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane opens specialized avenues in pharmacology:

  • Alzheimer's Disease (Metal-Aβ Modulation): Metal ion dyshomeostasis (particularly Cu and Zn) accelerates Amyloid-β (Aβ) aggregation and reactive oxygen species (ROS) generation. Amphiphilic cyclam derivatives can cross the blood-brain barrier, insert into lipid membranes, and competitively chelate metals away from Aβ plaques, thereby halting ROS production 4.

  • Antiviral Liposomes: Similar to the bicyclam drug Plerixafor (AMD3100), mono-alkylated cyclams can act as CXCR4 co-receptor antagonists. The dodecyl chain allows the molecule to be anchored into the lipid bilayer of engineered liposomes, presenting the highly charged metal-cyclam headgroup directly to viral entry points, drastically increasing local concentration and efficacy.

References

  • Title: Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Title: Cadmium Cyclam Complexes: Interconversion of Cis and Trans Configurations and Fixation of CO2 Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Title: Reactivities of cyclam derivatives with metal–amyloid-β Source: RSC Publishing URL:[Link]

  • Title: Uncovering the mechanism of selective stabilization of high-energy diastereoisomers via inclusion Source: Springer / D-NB URL:[Link]

  • Title: The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds Source: NSF.gov URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Crystallographic and X-ray Diffraction Analysis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane for Drug Development

This technical guide provides an in-depth exploration of the crystallographic and X-ray diffraction (XRD) analysis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane, a macrocyclic compound with significant potential in the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the crystallographic and X-ray diffraction (XRD) analysis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane, a macrocyclic compound with significant potential in the field of drug discovery. As researchers and drug development professionals, understanding the three-dimensional structure of such molecules is paramount. The conformation, crystal packing, and potential for polymorphism, all elucidated through crystallographic studies, directly impact a compound's solubility, stability, and bioavailability—key determinants of its therapeutic efficacy.

Macrocycles, such as 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane, occupy a unique chemical space between small molecules and larger biologics.[1][2] Their constrained, yet flexible, structure allows for high-affinity and selective binding to challenging drug targets, including protein-protein interfaces that are often considered "undruggable" by conventional small molecules.[3][4] The addition of a dodecyl chain to the cyclam (1,4,8,11-tetraazacyclotetradecane) backbone introduces amphiphilic character, potentially influencing its membrane permeability and interaction with biological targets. This guide will walk through the essential steps to characterize this promising molecule, from its synthesis and crystallization to the detailed analysis of its solid-state structure.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding the crystallographic nature of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane begins with its synthesis and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the resolution and accuracy of the final crystal structure.

Synthesis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

The synthesis of N-alkylated cyclam derivatives is a well-established process. A common and effective method involves the direct N-alkylation of the parent cyclam macrocycle.

Experimental Protocol:

  • Dissolution: Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam) in a suitable aprotic solvent such as acetonitrile in a round-bottom flask.[5]

  • Addition of Base: Add an excess of a non-nucleophilic base, such as potassium carbonate, to the solution. This will deprotonate the secondary amines of the cyclam, activating them for nucleophilic attack.[5]

  • Alkylation: To the stirred suspension, add 1-bromododecane dropwise at room temperature. The reaction mixture is then heated to reflux and stirred overnight to ensure complete mono-alkylation.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to isolate the mono-N-dodecylated product.

Crystallization: From Powder to Perfection

Growing single crystals of an amphiphilic molecule like 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane can be challenging due to the presence of the flexible long alkyl chain. However, several techniques can be employed to obtain crystals suitable for single-crystal X-ray diffraction (SCXRD).

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. Given the amphiphilic nature of the molecule, a solvent system that can solubilize both the polar macrocyclic head and the nonpolar alkyl tail is ideal. A mixture of a polar solvent (e.g., methanol, ethanol) and a less polar co-solvent (e.g., dichloromethane, chloroform) often yields good results.

  • Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.

  • Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[6] The slow decrease in solubility will hopefully promote the formation of well-ordered single crystals.

Experimental Protocol: Solvent Layering

  • Dissolution: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).

  • Layering: Carefully layer a "poor" solvent, in which the compound is sparingly soluble (e.g., hexane, diethyl ether), on top of the solution of the compound. The two solvents should be miscible but have different densities to create a distinct layer.[6]

  • Diffusion: Over time, the solvents will slowly diffuse into one another, gradually reducing the solubility of the compound at the interface and promoting crystallization.

Part 2: Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[7][8] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration and Scaling: The intensities of all the diffraction spots are measured and scaled.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods, which allows for the calculation of an electron density map. The positions of the atoms are then fitted to this map and refined to obtain the final crystal structure.[10]

Expected Crystallographic Data for 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

ParameterExpected Value/InformationSignificance in Drug Development
Crystal System Monoclinic, Orthorhombic, etc.Influences crystal habit and packing.
Space Group e.g., P2₁/c, P-1Describes the symmetry of the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Molecular Conformation Conformation of the cyclam ring and the dodecyl chain.Critical for understanding receptor binding and activity.
Intermolecular Interactions Hydrogen bonds, van der Waals forces.Determines crystal packing, stability, and solubility.
Solvent of Crystallization Presence and location of any solvent molecules.Can affect stability and polymorphism.

Part 3: Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk properties of a crystalline solid.[11] It is used to identify crystalline phases, assess sample purity, and study polymorphism.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: The crystalline sample is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.[12][13] The powder is then packed into a sample holder.[14]

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to a database or a simulated pattern from the single-crystal structure to confirm the identity and purity of the bulk sample.

Expected PXRD Data for 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

ParameterExpected InformationSignificance in Drug Development
Peak Positions (2θ) A series of characteristic diffraction peaks.Unique to the crystal structure; used for phase identification.
Peak Intensities Relative intensities of the diffraction peaks.Dependent on the arrangement of atoms in the unit cell.
Peak Widths Can provide information on crystallite size and strain.Affects material properties.
Comparison to Simulated Pattern Should match the pattern simulated from the SCXRD data.Confirms that the bulk material has the same structure as the single crystal.

Part 4: The Bigger Picture: Significance of Crystallographic Data in Drug Development

The crystallographic and XRD data for 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane provide invaluable insights that can guide its development as a therapeutic agent.

  • Conformational Analysis: The precise three-dimensional structure reveals the preferred conformation of the macrocycle and the orientation of the dodecyl chain. This information is crucial for understanding how the molecule might interact with its biological target and for designing more potent analogs.[3][15]

  • Crystal Packing and Intermolecular Interactions: Understanding how the molecules pack in the solid state helps to explain physical properties such as melting point, solubility, and dissolution rate. This is critical for formulation development.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, which can significantly impact the performance of a drug. PXRD is a key tool for identifying and characterizing polymorphs.

  • Quality Control: PXRD is used as a quality control tool to ensure batch-to-batch consistency of the crystalline form of the active pharmaceutical ingredient (API).

Visualizations

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 1,4,8,11-tetraazacyclotetradecane (cyclam) reaction N-Alkylation (Reflux) start->reaction reactants 1-bromododecane, K₂CO₃, Acetonitrile reactants->reaction workup Filtration & Solvent Removal reaction->workup purification Column Chromatography workup->purification product 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane purification->product dissolution Dissolve in suitable solvent product->dissolution slow_evap Slow Evaporation dissolution->slow_evap solvent_layer Solvent Layering dissolution->solvent_layer crystals Single Crystals slow_evap->crystals solvent_layer->crystals

Caption: Workflow for the synthesis and crystallization of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane.

XRD_Analysis_Workflow cluster_scxrd Single-Crystal XRD (SCXRD) cluster_pxrd Powder XRD (PXRD) scxrd_start Select Single Crystal scxrd_mount Mount on Goniometer scxrd_start->scxrd_mount scxrd_data Data Collection scxrd_mount->scxrd_data scxrd_solve Structure Solution & Refinement scxrd_data->scxrd_solve scxrd_result 3D Molecular Structure (Conformation, Packing) scxrd_solve->scxrd_result pxrd_analyze Pattern Analysis scxrd_result->pxrd_analyze Simulate PXRD pattern for comparison pxrd_start Grind Bulk Sample pxrd_prepare Prepare Powder Mount pxrd_start->pxrd_prepare pxrd_data Data Collection pxrd_prepare->pxrd_data pxrd_data->pxrd_analyze pxrd_result Bulk Phase ID & Purity pxrd_analyze->pxrd_result

Caption: Workflow for SCXRD and PXRD analysis.

References

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]

  • University of California, Davis. Powder X-ray Diffraction Protocol/SOP. [Link]

  • University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. [Link]

  • Stauch, T. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1848-1858. [Link]

  • SARomics Biostructures. (2026, January 16). Macrocyclic Peptide Drug Structures. [Link]

  • Deep Sea Drilling Project. iv. methods of sample preparation and x-ray diffraction data analysis, x-ray mineralogy. [Link]

  • Blanton, T. N., & Stawitz, C. C. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1848–1858. [Link]

  • Müller, P. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Cummings, M. D., & Sekharan, S. (2019). Structure-Based Macrocycle Design in Small-Molecule Drug Discovery and Simple Metrics To Identify Opportunities for Macrocyclization of Small-Molecule Ligands. Journal of Medicinal Chemistry, 62(15), 6843–6853. [Link]

  • EPFL. Guide for crystallization. [Link]

  • Giordanetto, F., & Kihlberg, J. (2023). Macrocycles in Drug Discovery: Learning from the Past for the Future. Journal of Medicinal Chemistry, 66(8), 5271–5296. [Link]

  • Nabih, K., et al. (2020, March 13). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. ResearchGate. [Link]

  • PrepChem. Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione. [Link]

  • Vu, K. Q., & Wuest, W. M. (2025, April 24). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. MDPI. [Link]

  • Lindberg, A., & Vasdev, N. The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione.... ResearchGate. [Link]

  • Doñate-Macián, P., & Kihlberg, J. (2022). Macrocycles in Drug Discovery—Learning from the Past for the Future. PMC. [Link]

  • Gao, Y., et al. Synthesis of 1,4,8,11-TACTD, 1,5,9,13-TACHD (tetraazacyclohexadecane),.... ResearchGate. [Link]

  • Kingston, R. L., & Rupp, B. (2016). Crystallization of Macromolecules. PMC. [Link]

  • Sousa, R. (2011). An Overview of Biological Macromolecule Crystallization. PMC. [Link]

  • McPherson, A. (1990). Current approaches to macromolecular crystallization. European Journal of Biochemistry, 189(1), 1-23. [Link]

  • McPherson, A. (2016, October 11). Crystallization – General Methods. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Liquid-Liquid Extraction of Copper(II) Using 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Target Audience: Researchers, analytical scientists, and drug development professionals (radiopharmaceuticals and hydrometallurgy). Executive Summary The selective extraction of Copper(II) from complex aqueous mixtures i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals (radiopharmaceuticals and hydrometallurgy).

Executive Summary

The selective extraction of Copper(II) from complex aqueous mixtures is a critical workflow in both the purification of 64 Cu for Positron Emission Tomography (PET) imaging and the recovery of transition metals in hydrometallurgy. This application note details a highly optimized, self-validating protocol for the liquid-liquid extraction of Cu(II) using a lipophilic macrocyclic ligand: 1-dodecyl-1,4,8,11-tetraaza-cyclotetradecane (1-dodecylcyclam). By leveraging the macrocyclic effect and ion-pair phase transfer, this method achieves >99% extraction efficiency with strict mass-balance validation.

Mechanistic Rationale: The Macrocyclic Effect and Phase Transfer

The 14-membered macrocycle cyclam is widely recognized as a tailor-made ligand for transition metal ions that favor tetragonal coordination, particularly Cu(II) and Ni(II)[1]. This phenomenon, known as the 1[1], imparts exceptionally high thermodynamic and kinetic stability to the resulting complexes. The cavity size of the tetraaza ring perfectly matches the ionic radius of Cu(II), forcing the four amine nitrogen atoms to preorganize at the corners of a square-planar geometry[2].

However, unmodified cyclam is highly water-soluble. By covalently attaching a 12-carbon aliphatic chain to one of the nitrogen atoms, we synthesize 1-dodecylcyclam. This functionalization preserves the core coordination chemistry while adding a highly lipophilic anchor. During liquid-liquid extraction, this hydrophobic tail ensures that the ligand and its resulting metal complex partition exclusively into the organic phase (e.g., chloroform).

Because the coordination of Cu(II) by the neutral cyclam macrocycle yields a positively charged complex, [Cu(1-dodecylcyclam)]²⁺, the extraction mechanism relies on the formation of a neutral ion-pair. Therefore, a lipophilic counter-anion, such as perchlorate (ClO₄⁻), must be present in the aqueous phase to facilitate the phase transfer across the liquid boundary[3].

Reagents and Equipment

  • Aqueous Phase: 1.0 mM Cu(II) sulfate (CuSO₄) in 50 mM MES buffer.

  • Organic Phase: 5.0 mM 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in Chloroform (CHCl₃).

  • Phase-Transfer Agent: Sodium perchlorate (NaClO₄).

  • Stripping Agent: 2.0 M Hydrochloric Acid (HCl).

  • Equipment: Benchtop vortex mixer, temperature-controlled centrifuge, and an4[4].

Self-Validating Extraction Protocol

To ensure data integrity, this protocol incorporates a self-validating mass-balance check. By quantifying Cu(II) in both the depleted aqueous phase and the stripped organic phase, researchers can confidently differentiate between true extraction and artefactual losses (e.g., precipitation at the liquid interface).

Step 1: Aqueous Phase Preparation Prepare the 1.0 mM Cu(II) solution in 50 mM MES buffer. Adjust the pH to exactly 5.5. Add NaClO₄ to a final concentration of 0.1 M.

  • Causality Check: A pH of 5.5 is critical. If the pH drops below 4.0, the secondary amines of the 3[3], electrostatically repelling the Cu(II) ion and preventing complexation. If the pH exceeds 7.0, Cu(OH)₂ will precipitate out of solution.

Step 2: Organic Phase Preparation Dissolve 1-dodecylcyclam in CHCl₃ to yield a 5.0 mM solution.

  • Causality Check: This 5-fold molar excess ensures pseudo-first-order kinetics and drives the thermodynamic equilibrium toward complete extraction.

Step 3: Liquid-Liquid Extraction Combine equal volumes (e.g., 5.0 mL) of the aqueous and organic phases in a glass separation vial. Vortex vigorously for 15 minutes at 25°C.

  • Causality Check: Macrocyclic complexation is kinetically slower than open-chain chelation due to the rigid conformational preorganization required for the metal ion to enter the cavity. Adequate mixing time is essential to reach equilibrium.

Step 4: Phase Separation Centrifuge the biphasic mixture at 3000 × g for 5 minutes to break any micro-emulsions and ensure a sharp phase boundary. Carefully separate the upper aqueous phase from the lower organic phase.

Step 5: Back-Extraction (Stripping) and Validation To recover the Cu(II) and validate the extraction, back-extract the organic phase with an equal volume of 2.0 M HCl. The high proton concentration rapidly protonates the cyclam nitrogens, dismantling the complex and expelling the Cu(II) back into the new aqueous phase. Analyze the initial aqueous phase, the depleted aqueous phase, and the stripped aqueous phase using ICP-AES.

  • Validation Metric: Mass Balance (%) = [(Cu_depleted + Cu_stripped) / Cu_initial] × 100. The assay is validated if the mass balance falls within 98–102%.

Quantitative Data & Optimization

Table 1: Effect of Aqueous pH on Cu(II) Extraction Efficiency

Aqueous pH Extraction Efficiency (%E) Distribution Ratio (D) Dominant Cu Species
2.0 < 5.0 < 0.05 Free Cu²⁺ (aq)
4.0 45.2 0.82 [Cu(1-dodecylcyclam)]²⁺ (org)
5.5 > 99.0 > 100 [Cu(1-dodecylcyclam)]²⁺ (org)

| 7.5 | 82.1 | 4.58 | Cu(OH)₂ (precipitate) |

Table 2: Influence of Counter-Anion (ClO₄⁻) Concentration at pH 5.5

[NaClO₄] (M) Extraction Efficiency (%E) Phase Transfer Kinetics
0.01 68.4 Slow (> 30 min to equilibrium)
0.05 89.7 Moderate (~ 20 min)
0.10 > 99.0 Fast (< 15 min)

| 0.50 | > 99.5 | Fast (< 15 min) |

Workflow Visualization

G Aq Aqueous Phase Cu(II) + ClO4⁻ (pH 5.5) Mix Liquid-Liquid Extraction Vortex Mixing (15 min) Aq->Mix Org Organic Phase 1-Dodecylcyclam in CHCl3 Org->Mix Sep Phase Separation Centrifugation (3000 x g) Mix->Sep Thermodynamic Equilibrium AqOut Depleted Aqueous Phase Trace Cu(II) Sep->AqOut OrgOut Loaded Organic Phase [Cu(1-Dodecylcyclam)](ClO4)2 Sep->OrgOut

Workflow for the liquid-liquid extraction of Cu(II) using 1-dodecylcyclam.

Quality Control & Troubleshooting

  • Issue: Poor Mass Balance (< 90%).

    • Cause: Cu(II) precipitation at the liquid-liquid interface.

    • Solution: Verify the aqueous pH is strictly ≤ 6.0 before extraction. Buffer capacity may need to be increased if the sample matrix is highly alkaline.

  • Issue: Low Extraction Efficiency (%E < 95% at pH 5.5).

    • Cause: Insufficient counter-anion concentration to neutralize the complex.

    • Solution: Increase NaClO₄ concentration to 0.2 M to drive the formation of the neutral ₂ ion-pair.

References

  • Takahiro Kumamaru, et al. "Inductively Coupled Plasma Atomic Emission Spectrometric Determination of Copper by Suction-Flow On-Line Liquid–Liquid Extraction of Its Macrocyclic Dioxotetramine Chelate." Bulletin of the Chemical Society of Japan.
  • "Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues." Inorganic Chemistry - ACS Publications.
  • "Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle." Inorganic Chemistry - ACS Publications.
  • Luigi Fabbrizzi. "A Lifetime Walk in the Realm of Cyclam." Macrocyclic and Supramolecular Chemistry - Wiley Online Library.

Sources

Application

how to incorporate 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane into lipid bilayers

Application Note: Engineering Functionalized Lipid Bilayers with 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Functionalized Lipid Bilayers with 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The functionalization of liposomal surfaces with macrocyclic polyamines has profound applications in targeted drug delivery, radiopharmaceutical imaging, and viral inhibition. Unmodified 1,4,8,11-tetraazacyclotetradecane (commonly known as cyclam) is a highly hydrophilic macrocycle renowned for its ability to form exceptionally stable coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Tc-99m) and act as a potent biological probe[1][2]. However, its extreme hydrophilicity prevents stable association with lipid bilayers.

To overcome this thermodynamic barrier, 1-dodecyl-1,4,8,11-tetraazacyclotetradecane (C12-cyclam) is utilized. The conjugation of a 12-carbon aliphatic (dodecyl) chain transforms the cyclam into a synthetic amphiphile.

The Causality of Molecular Design: The choice of a C12 chain is highly deliberate. A dodecyl tail provides sufficient van der Waals interactions to intercalate into the hydrophobic core of phospholipid bilayers (such as DSPC or DMPC) without causing the severe membrane disruption or phase separation often seen with excessively long (C18) or bulky hydrophobic anchors[3][4]. When hydrated, the molecule spontaneously orients itself: the hydrophobic C12 tail anchors into the lipid acyl chains, while the cationic, hydrophilic cyclam headgroup remains exposed at the aqueous interface, fully available for metal chelation or receptor binding[5][6].

Mechanism M 1-Dodecyl-1,4,8,11- tetraazacyclotetradecane H Cyclam Headgroup (Hydrophilic/Cationic) M->H Comprises T C12 Dodecyl Chain (Hydrophobic) M->T Comprises A Aqueous Interface (Metal Chelation Zone) H->A Exposed to B Lipid Bilayer Core (Hydrophobic) T->B Anchors into

Caption: Structural mechanism of C12-cyclam anchoring within a phospholipid bilayer.

Materials and Reagents

  • Target Amphiphile: 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (C12-Cyclam).

  • Structural Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol (Chol) at a 70:30 molar ratio.

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH), HPLC grade.

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Filtered through 0.22 µm).

  • Equipment: Rotary evaporator, bath sonicator, temperature-controlled lipid extruder (e.g., Avanti Mini-Extruder), 100 nm polycarbonate track-etched membranes.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol utilizes the thin-film hydration method, optimized specifically for lipophilic macrocycles[7][8]. The workflow is designed as a self-validating system , meaning the success of each critical phase can be empirically confirmed before proceeding.

Phase 1: Co-Solubilization and Lipid Film Formation
  • Preparation: In a round-bottom flask, combine DSPC, Cholesterol, and C12-Cyclam at a molar ratio of 65:30:5.

  • Solvent Addition: Dissolve the mixture in a 2:1 (v/v) mixture of Chloroform and Methanol.

    • Causality: C12-cyclam possesses a highly polar headgroup and a non-polar tail. Chloroform alone is insufficient to fully solvate the secondary amines of the cyclam ring. The addition of methanol disrupts intermolecular hydrogen bonding, ensuring homogeneous molecular-level mixing and preventing phase-separated microdomains[6].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (400 mbar decreasing to 10 mbar) at 40°C for 1 hour to form a thin, uniform lipid film. Flush with nitrogen gas for 30 minutes to remove residual solvent traces.

Phase 2: Hydration and Annealing
  • Buffer Addition: Add the pre-warmed HEPES buffer (pH 7.4) to the flask to achieve a final lipid concentration of 10 mg/mL.

  • Thermal Hydration: Rotate the flask in a water bath set to 65°C for 45 minutes.

    • Causality: The phase transition temperature ( Tm​ ) of DSPC is ~55°C. Hydrating at 65°C ensures the lipid acyl chains are in the fluid, liquid-crystalline phase. This thermodynamic fluidity is strictly required for the dodecyl chains of the cyclam to spontaneously self-assemble and intercalate into the bilayer without causing membrane defects[4].

Phase 3: Sizing via Extrusion
  • Extrusion: Transfer the resulting multilamellar vesicle (MLV) suspension to a heated extruder block (maintained at 65°C). Pass the suspension through a 100 nm polycarbonate membrane 11 to 15 times.

    • Causality: Mechanical shear forces the heterogeneous MLVs to restructure into monodisperse Large Unilamellar Vesicles (LUVs). An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving large aggregates behind in the donor syringe.

Workflow N1 1. Co-solubilization (Lipids + C12-Cyclam in CHCl3/MeOH) N2 2. Solvent Evaporation (Thin Lipid Film Formation) N1->N2 Rotary Evaporation N3 3. Hydration (T > Tm) (Self-assembly into MLVs) N2->N3 Addition of HEPES Buffer N4 4. Membrane Extrusion (Formation of LUVs) N3->N4 Polycarbonate Filter N5 5. Validation (DLS & Zeta Potential) N4->N5 Quality Control

Caption: Workflow for incorporating 1-dodecyl-1,4,8,11-tetraazacyclotetradecane into liposomes.

Data Presentation & System Validation

To ensure the protocol is self-validating, researchers must measure the Zeta Potential of the resulting liposomes. At physiological pH (7.4), the secondary amines of the cyclam macrocycle are protonated. Therefore, successful incorporation of C12-cyclam into the outer leaflet of the neutral DSPC/Chol bilayer will cause a dramatic, measurable shift from a neutral to a highly positive zeta potential. If the potential remains near zero, the C12-cyclam failed to incorporate and likely precipitated during hydration.

Table 1: Expected Physicochemical Properties Post-Extrusion

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Incorporation Efficiency
DSPC/Chol (Control) 110 ± 5< 0.10-1.5 ± 0.5N/A
DSPC/Chol + C12-Cyclam (5 mol%) 115 ± 8< 0.15+28.4 ± 2.1 > 90%
DSPC/Chol + C12-Cyclam (10 mol%) 128 ± 12< 0.18+35.2 ± 2.5 > 85%

Note: Increasing the molar percentage of C12-cyclam beyond 10 mol% may lead to increased steric hindrance at the lipid interface, resulting in slightly larger vesicle sizes and higher PDI values due to membrane curvature stress[6].

References

  • Preparation and characterization of liposomes containing a lipophilic cisplatin derivative for clinical use.PubMed / NIH.
  • Liposome Formulations for Effective Administration of Lipophilic Malonatoplatinum(II) Complexes.PMC / NIH.
  • Strain-Promoted Cycloadditions in Lipid Bilayers Triggered by Liposome Fusion.ResearchGate.
  • The Effects of Alkyl Chain Combinations on the Structural and Mechanical Properties of Biomimetic Ion Pair Amphiphile Bilayers.MDPI.
  • Lipophilic derivatives of cyclam as new inhibitors of tumor cell growth.PubMed / NIH.
  • Biodistribution of lipophilic 99mTc complexes of cyclam derivatives.PubMed / NIH.
  • Scheme for the formation of polymer coated liposomes. Alkylated PEAA is...ResearchGate.
  • Effects of lipid bilayer encapsulation and lipid composition on the catalytic activity and colloidal stability of hydrophobic Pd nanoparticles.NSF.

Sources

Method

Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Introduction 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic polyamine, a class of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities of its members.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Dodecyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic polyamine, a class of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities of its members.[1] The structural motif of a cyclam (1,4,8,11-tetraazacyclotetradecane) core, functionalized with a dodecyl chain, suggests potential interactions with biological membranes and cellular machinery, making it a candidate for investigation as a novel antiviral agent.[2] Polyamines are essential for various cellular processes, and many viruses exploit the host's polyamine metabolism for their replication, making this pathway a potential target for antiviral intervention.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro protocols to assess the antiviral activity of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane. The protocols are designed to be self-validating systems, ensuring robust and reproducible data generation.

Scientific Rationale and Mechanistic Hypothesis

Polyamines play crucial roles in the viral life cycle, including nucleic acid packaging, protein synthesis, and viral enzyme function.[4] It is hypothesized that 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane, as a polyamine analog, may exert its antiviral effect through one or more of the following mechanisms:

  • Competitive Inhibition: The compound may compete with natural polyamines for binding sites on viral or host proteins that are essential for viral replication.

  • Disruption of Polyamine Metabolism: The introduction of a synthetic polyamine analog could disrupt the delicate balance of the host cell's polyamine pool, thereby indirectly inhibiting viral replication which is dependent on it.[5][6]

  • Direct Virucidal Activity: The dodecyl chain may facilitate interaction with the viral envelope, leading to its disruption.[7]

  • Inhibition of Viral Entry: Some macrocyclic polyamines have been shown to act as entry inhibitors for certain viruses.[1]

The following protocols are designed to systematically evaluate these possibilities.

Experimental Workflow Overview

A logical and stepwise approach is crucial for the successful evaluation of a novel antiviral compound. The workflow begins with assessing the compound's toxicity to the host cells, followed by primary antiviral screening assays to determine its efficacy.

G A Compound Preparation (1-Dodecyl-1,4,8,11-tetraazacyclotetradecane) B Cytotoxicity Assay (CC50) MTT Assay A->B C Plaque Reduction Assay (IC50) B->C D Viral Yield Reduction Assay B->D E Data Analysis (Selectivity Index Calculation) C->E D->E F Mechanism of Action Studies (Time-of-Addition, etc.) E->F

Figure 1: A high-level overview of the experimental workflow for assessing the antiviral potential of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane.

Part 1: Cytotoxicity Assessment

Before evaluating the antiviral activity of a compound, it is imperative to determine its cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in the viability of uninfected host cells.[8][9] This is crucial for distinguishing true antiviral activity from non-specific toxicity and for calculating the selectivity index (SI).[8][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][11]

Protocol 1: MTT Cytotoxicity Assay

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • Host cell line (e.g., Vero, A549, MDCK)

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed a 96-well plate with 1 x 10^4 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane in the assay medium (culture medium with reduced FBS, e.g., 2%).[13]

  • Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions in triplicate. Include untreated cell controls.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value using non-linear regression analysis.

Parameter Description
CC50 50% Cytotoxic Concentration
Assay MTT Assay
Endpoint Cell Viability

Part 2: Primary Antiviral Efficacy Assays

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The plaque reduction assay and the viral yield reduction assay are two gold-standard methods for this purpose.[15][16]

Protocol 2: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.[15][17] The concentration of the compound that reduces the number of plaques by 50% is the IC50 value.[15]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer (PFU/mL)

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., infection medium with 1% low-melting-point agarose or carboxymethyl cellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed plates with the host cell line to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the compound in infection medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of each compound dilution with the diluted virus. Incubate for 1 hour at 37°C.[15]

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[15]

  • Overlay: Aspirate the inoculum and add the overlay medium. This restricts the spread of progeny virus to neighboring cells.

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.[15]

  • Staining and Plaque Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Viral Yield Reduction Assay

Principle: This assay quantifies the amount of infectious virus produced in the presence of the test compound. It is a highly sensitive method to confirm the inhibitory effect on viral replication.[7][18]

Materials:

  • Host cell line

  • Virus stock

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • 24-well or 48-well cell culture plates

  • Reagents and equipment for virus titration (e.g., plaque assay or TCID50 assay)

Procedure:

  • Infection and Treatment: Seed cells in plates and infect with the virus at a known multiplicity of infection (MOI). After viral adsorption, wash the cells and add fresh medium containing serial dilutions of the compound.[19]

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

  • Titration: Determine the viral titer in each supernatant sample using a standard titration method like the plaque assay or the 50% tissue culture infectious dose (TCID50) assay.[18][20]

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The IC50 or IC90 (90% inhibitory concentration) can be determined.

Data Analysis and Interpretation

The primary outcome of these assays is the determination of the CC50 and IC50 values. These are then used to calculate the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[8][10]

Selectivity Index (SI) = CC50 / IC50

A higher SI value indicates greater selectivity of the compound for inhibiting the virus compared to its toxicity to the host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.[8]

Parameter Description Desirable Value
CC50 50% Cytotoxic ConcentrationHigh
IC50 50% Inhibitory ConcentrationLow
SI Selectivity Index (CC50/IC50)>10

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of the antiviral potential of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane. By systematically determining its cytotoxicity and inhibitory effects on viral replication, researchers can generate the foundational data necessary for further preclinical development. Subsequent mechanism-of-action studies, such as time-of-addition assays, can further elucidate the specific stage of the viral life cycle targeted by this compound.

References

  • protocols.io. (2025, March 19). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Bio-protocol. (2017). Plaque reduction assay. Retrieved from [Link]

  • Utah State University Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Sidwell, R. A., & Huffman, J. H. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101–106. Retrieved from [Link]

  • Bio-protocol. (2021). Viral yield reduction assay. Retrieved from [Link]

  • Mounce, B. C., Poirier, E. Z., & Passoni, M. (2017). Polyamines and Their Role in Virus Infection. Microbiology and Molecular Biology Reviews, 81(1), e00021-17. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • Bio-protocol. (2019). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Retrieved from [Link]

  • Bio-protocol. (2020). Antiviral Activity Assessment. Retrieved from [Link]

  • Mounce, B. C., Poirier, E. Z., & Passoni, M. (2017). Polyamines and Their Role in Virus Infection. Microbiology and Molecular Biology Reviews, 81(1). Retrieved from [Link]

  • American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • MDPI. (2021, February 16). Polyamine Analog Diethylnorspermidine Restricts Coxsackievirus B3 and Is Overcome by 2A Protease Mutation In Vitro. Retrieved from [Link]

  • ACS Publications. (2020, September 23). Targeting Polyamines Inhibits Coronavirus Infection by Reducing Cellular Attachment and Entry. Retrieved from [Link]

  • PDF. (n.d.). Targeting Polyamine Metabolism for Control of Human Viral Diseases. Retrieved from [Link]

  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • PubMed. (2009, May 22). New macrocyclic amines showing activity as HIV entry inhibitors against wild type and multi-drug resistant viruses. Retrieved from [Link]

  • Frontiers. (n.d.). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. Retrieved from [Link]

  • ICP. (2021, February 9). Natural compound with antiviral properties against hepatitis C. Retrieved from [Link]

  • PubMed. (2008, October 21). Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4-positions. Retrieved from [Link]

  • MDPI. (2024, December 13). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. Retrieved from [Link]

Sources

Application

The Advent of Macrocyclic Surfactants: Application Notes and Protocols for 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Introduction: A New Frontier in Surfactant Chemistry In the ever-evolving landscape of materials science, drug delivery, and catalysis, the demand for functional molecules with highly tunable properties is insatiable. Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Surfactant Chemistry

In the ever-evolving landscape of materials science, drug delivery, and catalysis, the demand for functional molecules with highly tunable properties is insatiable. Surfactants, or surface-active agents, are cornerstone materials in a myriad of applications, traditionally characterized by a hydrophilic head and a hydrophobic tail.[1] This guide introduces a novel class of these amphiphiles: macrocyclic surfactants, with a specific focus on 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane .

Unlike conventional linear surfactants, 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane possesses a unique architecture, where a long dodecyl chain is appended to a pre-organized, cyclic tetraamine head group (cyclam). This structure imparts a combination of desirable properties: the amphiphilicity to self-assemble in solution and the potent metal-chelating capabilities of the cyclam ring.[2] This dual functionality opens up new avenues for the design of "smart" materials and functionalized nanoparticles.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, characterization, and application of this innovative macrocyclic surfactant. We will delve into its use in nanoparticle stabilization, as a nanocarrier for hydrophobic drugs, and as a scaffold for metallomicellar catalysis.

Part 1: Synthesis and Characterization

The synthesis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane is achieved through the mono-N-alkylation of the parent macrocycle, cyclam. While various methods for the N-alkylation of tetraazamacrocycles exist, achieving mono-substitution over di-, tri-, or tetra-alkylation requires careful control of reaction conditions. A common strategy involves using a large excess of the macrocycle to statistically favor mono-alkylation.[3]

Protocol 1: Synthesis of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

This protocol is adapted from established methods for the mono-N-alkylation of similar tetraazamacrocycles.[4]

Materials:

  • 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,8,11-tetraazacyclotetradecane (4 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (5 equivalents) to the solution.

  • Alkylation: To the stirred suspension, add 1-bromododecane (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain the desired mono-alkylated product and unreacted cyclam.

    • The excess, unreacted cyclam can be largely removed by washing the crude solid with cold diethyl ether.

    • Purify the remaining residue by column chromatography on silica gel, using a gradient elution of dichloromethane/methanol to isolate the pure 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_conditions Conditions Cyclam Cyclam Product 1-Dodecyl-1,4,8,11- tetraazacyclotetradecane Cyclam->Product Nucleophilic Attack Bromododecane 1-Bromododecane Bromododecane->Product Base K₂CO₃ Base->Product Solvent Acetonitrile Solvent->Product Temp Reflux Temp->Product

Caption: Synthetic scheme for 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate into micelles.[5] Above the CMC, the surface tension of the solution remains relatively constant. The surface tension method is a reliable technique for determining the CMC.[6]

Materials:

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • High-purity deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure temperature equilibrium for each measurement.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

    • The resulting plot will show two distinct linear regions. The first region will have a steep negative slope as the surfactant monomers populate the air-water interface. The second region, above the CMC, will be nearly horizontal as the interface becomes saturated and additional surfactant molecules form micelles in the bulk solution.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

Expected Results: For a surfactant with a C12 alkyl chain, the CMC is typically in the millimolar (mM) range.[7] The exact value for 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane will depend on factors such as temperature and the ionic strength of the solution.

Surfactant TypeAlkyl ChainTypical CMC (mM) at 25°CReference
Cationic (example)C12 (DTAB)~15[5]
Anionic (example)C12 (SDS)~8.2[8]
Macrocyclic (Expected) C12 (Dodecyl-cyclam) 1-10 (Estimated) N/A

Part 2: Applications in Nanotechnology and Drug Delivery

The unique structure of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane makes it a versatile tool in nanotechnology and drug delivery. Its amphiphilic nature allows it to stabilize nanoparticles in aqueous media, while its ability to form micelles provides a vehicle for the encapsulation of hydrophobic drugs.

Protocol 3: Stabilization of Gold Nanoparticles

This protocol provides a general framework for the synthesis of gold nanoparticles stabilized by 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane. The macrocyclic head group provides electrostatic and steric stabilization.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • High-purity deionized water

Procedure:

  • Surfactant Solution: Prepare an aqueous solution of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane at a concentration above its CMC.

  • Gold Precursor: In a separate flask, prepare a dilute aqueous solution of HAuCl₄.

  • Synthesis:

    • To the stirred surfactant solution, add the HAuCl₄ solution.

    • Prepare a fresh, ice-cold solution of NaBH₄.

    • Add the NaBH₄ solution dropwise to the gold-surfactant mixture. A color change to deep red indicates the formation of gold nanoparticles.

  • Purification: Remove excess reactants and unbound surfactant by centrifugation and redispersion of the nanoparticle pellet in deionized water. Repeat this process three times.[1]

  • Characterization: Characterize the stabilized nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance), dynamic light scattering (DLS) for size distribution and zeta potential, and transmission electron microscopy (TEM) for size and morphology. A positive zeta potential is expected due to the cationic nature of the cyclam headgroup.

G cluster_workflow Nanoparticle Stabilization Workflow A Prepare Surfactant Solution (> CMC) B Add Gold Precursor (HAuCl₄) A->B C Add Reducing Agent (NaBH₄) B->C D Nanoparticle Formation C->D E Purification (Centrifugation) D->E F Characterization (DLS, TEM, UV-Vis) E->F

Caption: Workflow for gold nanoparticle synthesis and stabilization.

Protocol 4: Encapsulation of a Hydrophobic Drug

The hydrophobic core of the micelles formed by 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane can be used to encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability.[9]

Materials:

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Drug-Surfactant Mixture: Dissolve the hydrophobic drug and 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane in a suitable organic solvent (e.g., ethanol, THF).

  • Micelle Formation: Add PBS dropwise to the stirred organic solution. The amphiphilic surfactant will self-assemble into micelles, encapsulating the drug in the hydrophobic core.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by dialysis against PBS.

  • Purification: Dialyze the resulting aqueous solution against fresh PBS for 24 hours to remove any unencapsulated drug.

  • Characterization:

    • Determine the size and polydispersity of the drug-loaded micelles using DLS.

    • Quantify the drug loading efficiency by lysing the micelles with a suitable solvent (e.g., methanol) and measuring the drug concentration using UV-Vis spectroscopy or HPLC.

Drug Loading Content (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100 Encapsulation Efficiency (%) = (Mass of drug in micelles / Initial mass of drug) x 100

Part 3: Application in Micellar Catalysis

The cyclam headgroup of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane is an excellent chelating agent for transition metal ions.[10] By forming a metal complex with this surfactant, it is possible to create a metallomicellar catalyst. The micellar environment can enhance reaction rates in aqueous media by concentrating reactants in the hydrophobic core.[9]

Protocol 5: Copper(II)-Dodecylcyclam Catalyzed Oxidation (A Model Reaction)

This protocol describes a model reaction for the oxidation of a hydrophobic substrate in an aqueous medium using a copper(II) complex of the macrocyclic surfactant as the catalyst.

Materials:

  • 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

  • Copper(II) chloride (CuCl₂)

  • Hydrophobic substrate (e.g., a phenol or aniline derivative)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Buffer solution (e.g., phosphate or borate buffer)

Procedure:

  • Catalyst Preparation:

    • Dissolve 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane in methanol.

    • Add an equimolar amount of CuCl₂ dissolved in a minimal amount of water.

    • Stir the solution for several hours. The formation of the complex is often indicated by a color change.

    • Remove the solvent to obtain the Cu(II)-Dodecylcyclam complex.

  • Reaction Setup:

    • In a reaction vessel, dissolve the Cu(II)-Dodecylcyclam catalyst in the chosen buffer at a concentration above its CMC to ensure micelle formation.

    • Add the hydrophobic substrate. It will partition into the hydrophobic cores of the micelles.

  • Catalytic Reaction:

    • Initiate the reaction by adding the oxidizing agent.

    • Stir the reaction at a constant temperature and monitor its progress by taking aliquots at various time points and analyzing them by a suitable method (e.g., GC-MS or HPLC).

G cluster_catalysis Micellar Catalysis Micelle Cu(II)-Dodecylcyclam Micelle Product Oxidized Product Micelle->Product Catalysis Substrate Hydrophobic Substrate Substrate->Micelle Partitioning Oxidant Oxidant Oxidant->Micelle Reaction

Caption: Principle of metallomicellar catalysis.

Conclusion and Future Outlook

1-Dodecyl-1,4,8,11-tetraazacyclotetradecane represents a significant advancement in surfactant design, merging the self-assembly properties of conventional amphiphiles with the coordination chemistry of macrocyclic ligands. The protocols outlined in this guide provide a starting point for researchers to explore the vast potential of this and similar macrocyclic surfactants. The ability to create functionalized, self-assembled nanostructures opens up exciting possibilities in targeted drug delivery, advanced materials synthesis, and green chemistry through micellar catalysis. Future work will undoubtedly focus on the synthesis of a wider range of functionalized macrocyclic surfactants and the exploration of their unique properties in increasingly complex biological and chemical systems.

References

  • Massue, J., et al. (2023). Selective mono N-alkylations of cyclen in one step syntheses. Molecules, 28(1), 75. Available from: [Link]

  • King, R. B., et al. (2018). Synthesis of ultrasmall palladium nanoparticles. Dalton Transactions, 47(10), 3295-3303. Available from: [Link]

  • Amphiphilicity of Tetraazaporphyrins Containing Four Terminal Carboxylic Acid and Four Alkyl Groups Promotes Face-On Orientation in Langmuir Films. (2024). Langmuir. Available from: [Link]

  • Hubin, T. J., et al. (2025). Antifouling Properties of N,N′-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes. Marine Drugs, 23(6), 289. Available from: [Link]

  • A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs. (2014). Pharmaceutical Research, 31(8), 2095–2106. Available from: [Link]

  • Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. (2024). Molecules, 29(18), 4235. Available from: [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2022). Pharmaceutics, 14(11), 2375. Available from: [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2022). Pharmaceutics, 14(11), 2375. Available from: [Link]

  • Madeira, F., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(24), 7998. Available from: [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Available from: [Link]

  • N-alkylation of poloxamines modulates micellar assembly and encapsulation and release of the antiretroviral efavirenz. (2010). International Journal of Pharmaceutics, 396(1-2), 163-172. Available from: [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. (2012). Journal of visualized experiments : JoVE, (65), e4049. Available from: [Link]

  • Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[11]arenes. (2022). Polymers, 14(15), 3047. Available from: [Link]

  • Drug loading and release from the micelles. (a) The size distribution... (n.d.). ResearchGate. Available from: [Link]

  • Study of M(iii)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. (2015). RSC Advances, 5(76), 61949-61957. Available from: [Link]

  • Encapsulation and Release of Small Molecules from Polymeric Micelles. (2009). University of Louisville. Available from: [Link]

  • How to maximize encapsulation efficiency of a drug in micelles? (2023). ResearchGate. Available from: [Link]

  • Madeira, F., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(24), 7998. Available from: [Link]

  • Surface activity of amphiphilic helical beta-peptides from molecular dynamics simulation. (2009). Langmuir, 25(9), 5146-5154. Available from: [Link]

  • Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. (2023). Journal of Molecular Liquids, 389, 122883. Available from: [Link]

  • Strategies to improve micelle stability for drug delivery. (2014). Therapeutic delivery, 5(8), 919–936. Available from: [Link]

  • TA Instruments. (n.d.). Applications Note: Thermodynamics of Micelle Formation. Available from: [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available from: [Link]

  • Correlation between the secondary structure and surface activity of β-sheet forming cationic amphiphilic peptides and their anticancer activity. (2022). Colloids and Surfaces B: Biointerfaces, 209, 112165. Available from: [Link]

  • Madeira, F., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 28(24), 7998. Available from: [Link]

  • Au(III) complexes with tetradentate-cyclam-based ligands. (2017). Beilstein Journal of Organic Chemistry, 13, 2275–2284. Available from: [Link]

  • Wikipedia. (n.d.). Cyclam. Available from: [Link]

  • Inorganica Chimica Acta. (2024). Inorganica Chimica Acta, 568, 122119. Available from: [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. (n.d.). Available from: [Link]

  • In vitro analysis of the effect of alkyl-chain length of anionic surfactants on the skin by using a reconstructed human epidermal model. (2016). Journal of toxicological sciences, 41(4), 523–531. Available from: [Link]

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. (2024). International Journal of Molecular Sciences, 25(8), 4467. Available from: [Link]

  • IMPROVED SYNTHESIS OF 10-(2-ALKYLAMINO-2-OXOETHYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID DERIVATIVES BEARING ACID-SENSITIVE LINKERS. (2010). Organic preparations and procedures international, 42(6), 567–575. Available from: [Link]

  • The influence of alkyl chain length on surfactant distribution within organo-montmorillonites and their thermal stability. (2013). Applied Clay Science, 80-81, 350-356. Available from: [Link]

  • Antifouling Properties of N,N'-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes. (2025). Archimer. Available from: [Link]

  • Estimation of the effective number of - CH2 - groups in long-chain surface active agents. (n.d.). Columbia University. Available from: [Link]

  • The Effects of Alkyl Chain Combinations on the Structural and Mechanical Properties of Biomimetic Ion Pair Amphiphile Bilayers. (2017). Polymers, 9(12), 677. Available from: [Link]

  • Preparation of ordered SBA-15 mesoporous silica containing chelating groups. Study of the complexation of EuIII inside the pore. (n.d.). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the solubility of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in water

Welcome to the Application Support Center. As drug development and materials science increasingly rely on functionalized macrocycles, handling amphiphilic derivatives like 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and materials science increasingly rely on functionalized macrocycles, handling amphiphilic derivatives like 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane presents unique thermodynamic challenges.

This guide is designed for researchers and scientists who need to overcome the kinetic and thermodynamic barriers of solubilizing mono-alkylated cyclam derivatives in aqueous media for in vitro and in vivo applications.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane exhibit such poor aqueous solubility despite the polar cyclam ring? A: The parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), is a highly polar aza-crown ether that is readily soluble in water[1]. However, the covalent attachment of a 12-carbon (dodecyl) aliphatic chain fundamentally alters its physical chemistry. In aqueous media, the hydrophobic effect drives the dodecyl tails to aggregate to minimize contact with water. Because the unprotonated polyamine macrocycle lacks sufficient hydration energy to keep these large aggregates suspended, the free base rapidly precipitates. This behavior is a common thermodynamic barrier encountered with long-chain lipid amphiphiles[2].

Q2: I need to test this compound in a physiological buffer (pH 7.4). Can I dissolve it in DMSO and dilute it? A: Yes, but with strict kinetic limitations. Dissolving the free base in 100% DMSO disrupts the intermolecular hydrophobic interactions. However, when this stock is introduced into an aqueous buffer, a phenomenon known as "solvent shifting" occurs. If the local concentration exceeds the compound's Critical Micelle Concentration (CMC), the hydrophobic chains will rapidly self-assemble into kinetically trapped aggregates or precipitate[3]. Expert Insight: To prevent localized precipitation, the DMSO stock must be added dropwise to a rapidly vortexing aqueous solution. The final DMSO concentration must remain below 1% v/v to prevent artifactual toxicity in biological assays.

Q3: What is the most thermodynamically stable method to achieve high aqueous solubility? A: Salt formation via protonation. The cyclam macrocycle contains four secondary amines. By lowering the pH (e.g., using dilute HCl), these amines become protonated, converting the neutral free base into a polycationic salt. The intense electrostatic repulsion between the positively charged macrocycles completely overcomes the hydrophobic attraction of the dodecyl chains, transforming the molecule into a highly soluble cationic surfactant. N-alkylated tetraazamacrocycles are routinely isolated and tested as chloride salts specifically to bypass their inherent low water solubility[4].

Q4: My assay is highly sensitive to pH changes and surfactants. How can I solubilize the free base without them? A: Host-guest complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). The hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate linear alkyl chains like the dodecyl group. By shielding the hydrophobic tail from the aqueous environment, the cyclam ring remains exposed to the water, maintaining solubility without altering the pH or introducing harsh detergents.

Part 2: Solubilization Strategies & Data Presentation

The table below summarizes the quantitative expectations and biological compatibility of the primary solubilization strategies.

Solubilization StrategyMechanism of ActionExpected Solubility LimitBiological Compatibility
Hydrochloride Salt Formation Amine protonation generates a polycationic surfactant, driving electrostatic repulsion.> 50 mMHigh (if assay tolerates transient pH shifts or chloride ions)
HP-β-CD Complexation Shields the C12 hydrophobic tail within a lipophilic host cavity.10 - 20 mMVery High (FDA-approved excipient, neutral pH)
Non-ionic Micellization Co-assembly of the C12 chain into surfactant micelles (e.g., Tween 80).5 - 10 mMModerate (Surfactants may interfere with lipid membranes)
DMSO Co-solvent Dilution Disrupts crystal lattice; relies on kinetic trapping in water.1 - 2 mMModerate (Requires DMSO <1% v/v)
Solubilization Decision Workflow

solubilization_strategy A 1-Dodecyl-Cyclam (Free Base) B Protonation (Add HCl, pH < 4) A->B pH Adjustment D Co-Solvent (DMSO/EtOH) A->D Organic Solubilization G Host-Guest Encapsulation (HP-β-CD) A->G Cavity Complexation C Polycationic Salt (High Solubility) B->C Electrostatic Repulsion E Aqueous Dilution (Vortexing) D->E Solvent Shift F Micellar Dispersion (Metastable) E->F Self-Assembly H Inclusion Complex (Stable in Buffer) G->H Hydrophobic Shielding

Fig 1. Thermodynamic and kinetic pathways for solubilizing amphiphilic cyclam derivatives.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to biological testing if the validation steps fail.

Protocol A: Conversion to a Soluble Hydrochloride Salt

This method is ideal for creating highly concentrated aqueous stock solutions.

  • Weighing: Accurately weigh 10 mg of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (free base) into a glass vial.

  • Suspension: Add 1 mL of deionized (DI) water. The compound will float or form a cloudy suspension.

  • Titration: Dropwise, add 0.1 M HCl while stirring continuously. Monitor the pH. The solid will begin to dissolve as the pH drops below 4.0.

  • Clarification: Continue stirring until the solution is completely optically clear.

  • Lyophilization (Optional but Recommended): Freeze the clear solution and lyophilize it to obtain the dry poly-hydrochloride salt. This powder can now be easily dissolved in neutral buffers up to ~50 mM.

  • Self-Validation Step: Measure the pH of a 1 mg/mL solution of the resulting powder in DI water. A pH of ~4.5–5.5 confirms successful salt formation without excess free acid. Analyze via Dynamic Light Scattering (DLS); a successful salt solution will show no large aggregates (>100 nm).

protocol_workflow Step1 Step 1 Weigh Free Base Step2 Step 2 Suspend in DI Water Step1->Step2 Step3 Step 3 Titrate 0.1M HCl Step2->Step3 Step4 Step 4 Lyophilize Solution Step3->Step4 Step5 Validation Check pH & DLS Step4->Step5

Fig 2. Self-validating workflow for the conversion of free base cyclam to a soluble chloride salt.

Protocol B: Host-Guest Encapsulation via HP-β-CD

This method is required when the assay cannot tolerate pH shifts or high chloride concentrations.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add the required mass of 1-Dodecyl-cyclam free base directly to the cyclodextrin solution (target a final cyclam concentration of 2-5 mM).

  • Thermal Sonication: Sonicate the mixture in a water bath at 37°C for 30 to 45 minutes. The mechanical shear and thermal energy drive the dodecyl chain into the hydrophobic cavity of the cyclodextrin.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed macrocycle aggregates.

  • Self-Validation Step: Shine a laser pointer through the filtered solution against a dark background. The absence of a visible light beam (Tyndall effect) confirms true molecular encapsulation rather than a colloidal suspension.

References

  • Antifouling Properties of N,N'-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes - Archimer . ifremer.fr.[4]

  • Cyclam - Wikipedia . wikipedia.org.[1]

  • Prediction of drug solubility in amphiphilic di-block copolymer micelles: The role of polymer-drug compatibility - ResearchGate . researchgate.net.[3]

  • Solubility of amphiphiles in membranes: influence of phase properties and amphiphile head group - PubMed . nih.gov.[2]

Sources

Optimization

optimizing extraction efficiency of heavy metals with 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

[label="Issue: Emulsion Formation", Biphasic metal extraction workflow using 1-dodecylcyclam. Part 2: Troubleshooting Kinetics, Thermodynamics, and Selectivity Q2: My extraction kinetics are extremely slow (taking >2 hou...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Issue: Emulsion Formation",

Biphasic metal extraction workflow using 1-dodecylcyclam.

Part 2: Troubleshooting Kinetics, Thermodynamics, and Selectivity

Q2: My extraction kinetics are extremely slow (taking >2 hours to reach equilibrium). How can I accelerate metal uptake?

A: Slow kinetics are a hallmark of rigid macrocyclic ligands. The metal ion must shed its hydration shell, and the cyclam ring must undergo a conformational change (typically from a trans to a cis or folded configuration) to accommodate the metal[1].

Causality & Solution:

  • Aqueous pH: The secondary amines of the cyclam ring are highly basic. If your aqueous pH is too low (< 4.0), the amines protonate, electrostatically repelling the positively charged metal cations. Adjust the pH to 5.5–6.5 using an acetate or MES buffer to ensure the amines are available for coordination without causing metal hydroxide precipitation.

  • Temperature: Increasing the extraction temperature from 25°C to 40°C provides the activation energy necessary to overcome the macrocyclic effect's kinetic barrier, often reducing equilibrium time to under 15 minutes.

Q3: I am observing poor selectivity between Copper (Cu²⁺) and Zinc (Zn²⁺). How can I optimize thermodynamic selectivity?

A: 1-Dodecylcyclam is inherently selective for Cu²⁺ over Zn²⁺ due to the Jahn-Teller effect [2]. The 14-membered tetraaza cavity perfectly accommodates the ionic radius of Cu²⁺ in a square-planar or tetragonally distorted octahedral geometry. Zn²⁺, lacking crystal field stabilization energy (d¹⁰ configuration), prefers a more flexible tetrahedral geometry, which induces ring strain within the cyclam cavity[1].

To maximize this inherent selectivity:

  • Operate at a lower pH (e.g., pH 4.5): Cu²⁺ forms highly stable complexes ( logK>20 ) and will outcompete protons for the cyclam cavity even at mildly acidic pH. Zn²⁺ complexes are less stable and will readily dissociate if the pH drops below 5.5.

Quantitative Extraction Parameters Summary
ParameterCopper (Cu²⁺)Zinc (Zn²⁺)Gold (Au³⁺)
Optimal Extraction pH 4.5 - 6.06.0 - 7.51.0 - 3.0
Cavity Fit (Thermodynamics) Excellent (Jahn-Teller)Moderate (Flexible)Excellent (Square Planar)
Extraction Kinetics Fast (< 15 min)Moderate (~30 min)Fast (< 15 min)
Stripping Agent 1 M HNO₃0.1 M HClExcess KCN or Thiourea

Note: The extraordinary acidity of Au(III) over other common metal ions in interaction with cyclam allows for selective uptake of Au(III) using lipophilic cyclam derivatives even at highly acidic pH levels[3].

Part 3: Phase Separation and Emulsion Troubleshooting

Q4: I am experiencing severe emulsion formation (a "third phase") during the extraction. How can I resolve this?

A: Emulsion formation is common with mono-alkylated macrocycles. Causality: The molecule is inherently amphiphilic. The dodecyl chain is highly lipophilic, but the tetraaza ring is hydrophilic (especially if partially protonated). This structure acts as a surfactant, lowering the interfacial tension between the aqueous and organic phases and stabilizing micro-droplets.

Troubleshooting Logic:

Emulsion Start Issue: Emulsion Formation Check1 Check Aqueous pH Start->Check1 pH_low pH < 4 (Ligand Protonation) Check1->pH_low pH_ok pH 5-7 (Optimal) Check1->pH_ok Action1 Adjust pH with Buffer pH_low->Action1 Check2 Check Ionic Strength pH_ok->Check2 Action2 Add 0.1M NaNO3 Check2->Action2

Troubleshooting logic tree for resolving emulsion formation.

Resolution: Increase the ionic strength of the aqueous phase by adding a non-coordinating background salt (e.g., 0.1 M NaNO₃ or NaClO₄). This induces a "salting-out" effect, driving the amphiphilic ligand fully into the organic phase and breaking the emulsion.

Part 4: Validated Experimental Protocols

Q5: What is a self-validating protocol for the biphasic extraction of Cu(II)?

A: To ensure data integrity, every extraction protocol must include a mass balance validation step. If the metal lost from the aqueous phase does not equal the metal recovered from the organic phase, precipitation or adsorption to the glassware has occurred.

Step-by-Step Methodology:

  • Preparation of Organic Phase: Dissolve 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in chloroform (CHCl₃) to yield a 1.0 mM solution. Note: Ensure the solvent is anhydrous to prevent premature ligand protonation.

  • Preparation of Aqueous Phase: Prepare a 0.5 mM solution of Cu(NO₃)₂ in 18 MΩ deionized water. Buffer the solution to pH 5.5 using 0.1 M MES buffer. Add 0.1 M NaNO₃ to maintain ionic strength and prevent emulsions.

  • Extraction: Combine equal volumes (e.g., 5 mL each) of the organic and aqueous phases in a sealed glass vial. Agitate vigorously using a mechanical shaker at 300 rpm for 30 minutes at 25°C.

  • Phase Separation: Transfer the biphasic mixture to a centrifuge tube and spin at 3000 x g for 5 minutes to ensure crisp phase boundaries. Carefully separate the layers using a micropipette.

  • Stripping (Re-extraction): To recover the metal, contact the separated organic phase with an equal volume of 1.0 M HNO₃. Shake for 15 minutes. The high proton concentration will displace the Cu²⁺ from the cyclam cavity.

  • Self-Validation (Mass Balance): Analyze the initial aqueous phase, the post-extraction aqueous phase (raffinate), and the final acidic stripping solution using ICP-MS or AAS.

    • Validation Formula: [Cu]initial​=[Cu]raffinate​+[Cu]stripped​ . A variance of >5% indicates metal loss to the interface or vessel walls.

References

  • Reactions of gold(III) complexes with serum albumin | Request PDF - ResearchGate. ResearchGate.
  • Monopicolinate Cyclen and Cyclam Derivatives for Stable Copper(II) Complexation | Inorganic Chemistry - ACS Publications. ACS Publications.
  • Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues | Inorganic Chemistry - ACS Publications. ACS Publications.
  • Kinetics of Heavy Metal Extraction by Diazadibenzo Crown Ethers at the Water/ 1,2-Dichloroethane Interface. Electrochemical. International Journal of Electrochemical Science.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Micelle Aggregation in 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane Solutions

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with amphiphilic cyclam derivatives, specifically 1-Dodecyl-1,4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with amphiphilic cyclam derivatives, specifically 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (C12-cyclam).

C12-cyclam presents unique physicochemical challenges due to its bulky, pH-sensitive polyamine headgroup and hydrophobic dodecyl tail. Understanding the thermodynamic balance between hydrophobic attraction and electrostatic repulsion is critical to maintaining stable micellar dispersions[1][2]. This guide provides causality-driven solutions, self-validating experimental protocols, and quantitative parameters to prevent micelle aggregation in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My C12-cyclam solution turns turbid and precipitates shortly after preparation. What is causing this? A1: This is typically caused by insufficient electrostatic repulsion between the cyclam headgroups, directly resulting from an incorrect pH. The cyclam ring is a tetraamine macrocycle with multiple pKa values. At a high pH (e.g., > 9.5), the amines deprotonate, removing the positive surface charge required to repel adjacent micelles. Without this electrostatic barrier, the hydrophobic effect of the C12 tails drives macroscopic aggregation[2][3].

  • Solution: Adjust the pH of your buffer to between 4.0 and 7.5. In this mildly acidic to neutral range, the cyclam ring is at least di-protonated, providing a strong cationic surface charge (measurable via a high positive Zeta potential) that thermodynamically stabilizes the micelles.

Q2: I am operating at pH 6.0, but when I add PBS (Phosphate-Buffered Saline), the micelles immediately aggregate. Why? A2: You are observing a classic "salting-out" effect exacerbated by multivalent anions. High ionic strength decreases the Debye screening length in the solution, shielding the positive charges on the cyclam headgroups. This allows van der Waals forces to dominate, which lowers the Critical Micelle Concentration (CMC) but also induces a sphere-to-rod transition or macroscopic aggregation[1]. Furthermore, multivalent anions like phosphate (PO4³⁻) or citrate act as electrostatic bridges between multiple cationic cyclam rings, physically cross-linking the micelles.

  • Solution: Avoid PBS. Use low-ionic-strength, monovalent buffers such as 10–20 mM MES or HEPES. If osmotic balance is required for biological assays, use non-ionic osmolytes like glucose or sucrose instead of NaCl.

Q3: The surfactant will not dissolve properly, leaving a cloudy suspension even at concentrations below the expected CMC. How do I fix this? A3: You are likely operating below the Krafft temperature (Tk) of the C12-cyclam. The Krafft temperature is the lowest temperature required for micellization to take place; below this point, the surfactant exists as a hydrated solid because the crystal lattice energy exceeds the hydration energy[2][4].

  • Solution: Heat the solution to 45–50°C during the initial dissolution and sonication phase to ensure you surpass the Krafft point. Once fully dispersed into thermodynamically stable aggregates, the solution can often be cooled back to room temperature without immediate precipitation.

Q4: I am using C12-cyclam as a metal chelator for Cu²⁺. Adding the metal causes the micelles to crash out. How can I prevent this? A4: Metal coordination fundamentally changes the geometry and charge density of the cyclam headgroup. Transition metals force the macrocycle into a rigid, folded conformation (such as the folded cis-I configuration)[5]. While the metal adds a fixed positive charge (+2) that should theoretically aid repulsion, the addition of the metal salt (e.g., CuCl₂) also introduces counterions. If the metal is added in excess, these uncoordinated counterions screen the micelle's charge, causing rapid aggregation[1].

  • Solution: Maintain a strict 1:1 molar stoichiometry of Metal:Cyclam. Add the metal solution dropwise to a pre-formed micelle solution under vigorous stirring to prevent localized areas of high ionic strength.

Part 2: Quantitative Data & Physicochemical Parameters

The critical micelle concentration (CMC) is the point at which it becomes thermodynamically favorable for surfactant molecules to form aggregates to minimize the interaction of their hydrophobic tails with the solvent[6]. The table below summarizes the optimal parameters for maintaining C12-cyclam stability above the CMC.

ParameterOptimal ConditionAggregation RiskMechanistic Rationale
pH 4.0 – 7.5High (at pH > 9.5)Maintains the di-protonated state of the cyclam headgroup, ensuring electrostatic repulsion.
Ionic Strength < 50 mMHigh (at > 150 mM)Prevents Debye screening of headgroup charges; avoids the salting-out effect.
Buffer Type MES, HEPESHigh (with PBS/Citrate)Monovalent buffers prevent electrostatic cross-linking caused by multivalent anions.
Temperature 45°C – 50°C (Prep)High (if < Krafft Temp)Ensures complete dissolution by exceeding the Krafft point of the C12 hydrophobic tail.
Metal Ratio 1:1 (Metal:Cyclam)High (if Metal is in excess)Coordinates the macrocycle into a rigid, charged complex without introducing excess counterions.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Monomer C12-Cyclam Monomers Micelle Stable Micelles (Electrostatic Repulsion) Monomer->Micelle Concentration > CMC Optimal pH (4.0 - 7.5) Agg Micelle Aggregation (Precipitation) Micelle->Agg High pH (> 9.5) (Deprotonation) Micelle->Agg High Ionic Strength (Debye Screening) Micelle->Agg Multivalent Anions (Cross-linking) Metal Metal-Coordinated Micelles (+2 Charge) Micelle->Metal Add Cu2+/Zn2+ (1:1 Stoichiometry) Metal->Agg Excess Metal Salts

Thermodynamic and environmental drivers of C12-cyclam micellization and aggregation.

Workflow Step1 Step 1: Dissolution Dissolve C12-Cyclam in 20 mM MES buffer (pH 6.0) Step2 Step 2: Thermal Activation Heat to 45°C (Above Krafft Temperature) Step1->Step2 Step3 Step 3: Dispersion Bath sonicate for 15 minutes until optically clear Step2->Step3 Step4 Step 4: Metal Templating (Optional) Add 0.1 M CuCl2 dropwise (1:1 molar ratio) Step3->Step4 Step5 Step 5: Equilibration Stir continuously for 2 hours at 25°C Step4->Step5 Step6 Step 6: Validation Analyze via DLS (Size) and Zeta Potential (Charge) Step5->Step6

Step-by-step experimental workflow for the preparation of stable C12-cyclam micellar solutions.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of Stable C12-Cyclam Micellar Solutions

This protocol establishes a self-validating baseline for generating empty micelles without premature aggregation.

  • Buffer Preparation: Prepare a 20 mM MES buffer solution. Adjust the pH to 6.0 using 0.1 M HCl or NaOH.

    • Rationale: MES is a monovalent buffer that provides excellent buffering capacity at mildly acidic pH without introducing multivalent anions that cross-link micelles.

  • Weighing and Dispersion: Add the required mass of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane powder to the buffer to achieve a concentration well above its CMC[6].

  • Thermal Activation: Transfer the suspension to a water bath set to 45°C.

    • Rationale: The solution must be heated above the surfactant's Krafft temperature to overcome the crystal lattice energy and allow micellization[2].

  • Sonication: Bath sonicate the heated mixture for 15–20 minutes until the solution transitions from a turbid suspension to an optically clear micellar dispersion.

  • Filtration: Pass the warm solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any unassociated aggregates or dust.

  • Validation: Perform Dynamic Light Scattering (DLS) to confirm a narrow size distribution (typically 10–20 nm) and measure Zeta Potential (should be > +30 mV for stable electrostatic repulsion).

Protocol B: Metal-Templated Stabilization (e.g., Cu²⁺ Coordination)

Use this protocol when utilizing the cyclam headgroup for transition metal chelation, ensuring the metal addition does not induce salting-out.

  • Micelle Preparation: Follow Protocol A to generate a stable, empty C12-cyclam micelle solution at pH 6.0.

  • Metal Solution Preparation: Prepare a 100 mM stock solution of CuCl₂ in deionized water.

    • Rationale: Avoid using sulfate salts (like CuSO₄) as the divalent sulfate anion can bridge the cationic micelles.

  • Stoichiometric Addition: While vigorously stirring the micelle solution, add the CuCl₂ stock dropwise to achieve an exact 1:1 molar ratio of Cu²⁺ to cyclam.

    • Rationale: The Cu²⁺ ion coordinates within the tetraaza macrocycle, locking it into a rigid conformation[5] and imparting a stable +2 charge. Excess metal introduces uncoordinated counterions that cause Debye screening[1].

  • Incubation: Stir the metallomicelle solution for 2 hours at room temperature to ensure complete coordination and thermodynamic equilibration.

  • Validation: Re-measure the Zeta Potential. A successful coordination will often reflect a slight shift in charge density and a stabilization of the hydrodynamic radius via DLS.

Sources

Optimization

Technical Support Center: Purification of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (N-Dodecylcyclam)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to isolate pure mono-alkylated macrocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to isolate pure mono-alkylated macrocycles. The synthesis of 1-dodecyl-1,4,8,11-tetraazacyclotetradecane presents a classic synthetic challenge: differentiating four chemically equivalent secondary amines.

However, the extreme lipophilicity of the C12 (dodecyl) chain provides a unique thermodynamic lever. By understanding the causality behind the phase partitioning and steric hindrance of these macrocycles, we can bypass tedious chromatographic steps and design highly scalable, self-validating purification workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does direct alkylation of cyclam with 1-bromododecane always yield a messy statistical mixture? A: All four secondary amines in 1,4,8,11-tetraazacyclotetradecane (cyclam) possess similar pKa values. Once the first dodecyl chain is attached, the resulting tertiary amine alters the local electron density, but not enough to deactivate the remaining secondary amines. Consequently, stoichiometric (1:1) reactions inevitably yield a statistical mixture of unreacted cyclam, alongside mono-, di-, tri-, and tetra-alkylated products. To circumvent this, you must either use a large excess of cyclam (e.g., 4:1 or 5:1) to statistically favor mono-alkylation 12, or employ a rigid protection-deprotection strategy 3.

Q2: I used a 5:1 excess of cyclam to maximize mono-alkylation. How do I remove the unreacted cyclam without a tedious column? A: This is where the dodecyl chain becomes your greatest asset. The C12 chain imparts extreme lipophilicity to the mono-alkylated product, whereas unreacted cyclam remains highly polar and water-soluble. By performing a simple liquid-liquid extraction using chloroform (or dichloromethane) and deionized water, the unreacted cyclam partitions almost entirely into the aqueous phase, while the 1-dodecylcyclam partitions into the organic phase [[1]](). You can easily recover the unreacted cyclam from the aqueous layer via basic extraction or lyophilization for future use 3.

Q3: My organic phase still contains trace di-dodecylcyclam. What is the optimal chromatographic method to polish the product? A: Standard silica gel chromatography often leads to severe tailing for polyamines due to strong interactions with acidic silanol groups. To resolve 1-dodecylcyclam from di-alkylated byproducts, use basic alumina, or silica gel pre-treated with a highly polar, basic eluent system. A proven self-validating system is CH2​Cl2​/MeOH/NH4​OH (e.g., 90:9:1). The di-alkylated species (being less polar) will elute first, followed by the mono-alkylated product.

Q4: Is there a way to guarantee strictly mono-alkylation without wasting cyclam? A: Yes. The "bisaminal" protection strategy is highly effective. By reacting cyclam with formaldehyde or glyoxal, you form a rigid tricyclic intermediate where two of the six-membered rings are bridged as aminals 45. This locks the macrocycle into a stable chair conformation, leaving only specific outward-facing lone pairs available for alkylation. Alkylating this intermediate with 1-bromododecane yields a mono-quaternary ammonium salt. Subsequent base hydrolysis cleaves the aminal bridges, yielding exclusively the mono-alkylated 1-dodecylcyclam [[4]]().

Part 2: Quantitative Data Presentation

To help you select the best approach for your lab's scale and budget, refer to the quantitative comparison below.

Table 1: Quantitative Comparison of 1-Dodecylcyclam Purification Strategies

ParameterDirect Alkylation (Excess Cyclam)Bisaminal Protection StrategyBoc-Protection Strategy
Cyclam : R-Br Ratio 5:11:11:1
Typical Mono-Alkylation Yield 45 - 60% (based on R-Br)65 - 75%40 - 50%
Primary Purification Liquid-Liquid ExtractionBase Hydrolysis & PrecipitationSilica Chromatography
Rf Value ( CH2​Cl2​ /MeOH/ NH4​OH 90:9:1) ~0.4 (Mono), ~0.8 (Di)N/A (Chromatography bypassed)~0.5 (Protected intermediate)
Process Time 2 Days4 Days5 Days
Scalability High (Unreacted cyclam recovered)MediumLow (Reagent cost)

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Synthesis & Extraction-Based Purification

Best for rapid, large-scale synthesis where cyclam recovery is acceptable.

  • Reaction: Dissolve 5.0 eq of cyclam in dry CHCl3​ (0.05 M). Add 1.0 eq of 1-bromododecane dropwise over 2 hours at room temperature. Stir for 24 h.

    • Causality: Slow addition and high dilution ensure the alkyl halide is statistically much more likely to encounter an unreacted cyclam molecule rather than an already mono-alkylated one.

  • Aqueous Partitioning: Transfer the crude mixture to a separatory funnel. Add an equal volume of deionized water. Shake vigorously and allow the phases to separate.

    • Causality: Unreacted cyclam is highly water-soluble; the C12 chain forces the mono-alkylated product entirely into the lower CHCl3​ layer.

  • Validation & Recovery: Spot both layers on a TLC plate and stain with iodine. The aqueous layer should show a single spot at the baseline (unreacted cyclam). Drain the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Polish: Load the crude organic residue onto a silica gel column equilibrated with CH2​Cl2​/MeOH/NH4​OH (90:9:1). Monitor via TLC. The di-alkylated byproduct elutes first ( Rf​≈0.8 ), followed by pure 1-dodecylcyclam ( Rf​≈0.4 ).

ExtractionWorkflow A Crude Reaction Mixture (Cyclam, Mono-C12, Di-C12) B Liquid-Liquid Extraction (CHCl3 / H2O) A->B C Aqueous Phase (Unreacted Cyclam) B->C Polar Phase D Organic Phase (Mono-C12 & Di-C12) B->D Non-Polar Phase E Silica Chromatography (CH2Cl2/MeOH/NH4OH) D->E F Pure 1-Dodecylcyclam E->F Elutes 2nd (Rf ~0.4) G Di-alkylated Byproducts E->G Elutes 1st (Rf ~0.8)

Workflow for the extraction and chromatographic purification of 1-dodecylcyclam.

Protocol B: Bisaminal Protection Strategy

Best for strict 1:1 stoichiometry and avoiding column chromatography entirely.

  • Protection: React cyclam with 2.0 eq of formaldehyde (or 1.0 eq glyoxal) in water/EtOH to form the tricyclic bisaminal. Extract with CH2​Cl2​ and concentrate.

  • Alkylation: Dissolve the bisaminal in dry acetonitrile. Add 1.0 eq of 1-bromododecane. Heat to 60°C for 24 h to form the mono-quaternary ammonium salt.

    • Causality: The rigid chair conformation of the bisaminal sterically hinders poly-alkylation, forcing the reaction to stop at the mono-quaternary stage.

  • Deprotection: Isolate the precipitated salt via filtration. Suspend in 3 M NaOH and stir at room temperature for 3-5 hours to hydrolyze the aminal bridges.

  • Final Isolation: Extract the aqueous basic mixture with CH2​Cl2​ . The organic layer will contain exclusively pure 1-dodecylcyclam. Dry and concentrate.

BisaminalPathway N1 Cyclam N3 Bisaminal Cyclam (Tricyclic Intermediate) N1->N3 N2 Glyoxal / Formaldehyde N2->N3 Condensation N5 Mono-quaternary Salt N3->N5 Alkylation N4 1-Bromododecane (1 eq) N4->N5 N6 Base Hydrolysis (NaOH, RT) N5->N6 Deprotection N7 Pure 1-Dodecylcyclam N6->N7 100% Selectivity

Bisaminal protection pathway ensuring 100% regioselective mono-alkylation of cyclam.

References

  • 4Towards the Development of a Targeted Albumin-Binding Radioligand for Theranostic Applications: Synthesis, Radiolabelling and Pr, ChemRxiv.

  • 1Selective mono N-alkylations of cyclen in one step syntheses, ResearchGate.

  • 2New cross-bridged cyclam derivative CB-TE1K1P, an improved bifunctional chelator for copper radionuclides, PMC.

  • [[3]]() Strategies for the preparation of bifunctional gadolinium(III) chelators, PMC - NIH.

  • 5Crystal Structures and Reactivity of 3a,5a,8a,10a-Tetraazaperhydropyrene Derivatives. An Alternative Approach to Selective Nitrogen Alkylation of 1,4,8,11-Tetraazacyclotetradecane (Cyclam), ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance During Metal Coordination with 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as C12-cyclam). This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as C12-cyclam). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of metal coordination with this sterically demanding macrocycle. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve successful complexation.

The Underlying Challenge: The "Steric Gate" of the Dodecyl Chain

Standard 1,4,8,11-tetraazacyclotetradecane (cyclam) is a well-behaved ligand that readily forms stable complexes with a variety of transition metals.[1] However, the addition of a long, flexible N-dodecyl (C12) chain introduces a significant kinetic barrier. This alkyl chain can fold over the macrocyclic cavity, acting as a "steric gate" that physically obstructs the incoming metal ion. Furthermore, N-alkylation can alter the electronic properties and conformational rigidity of the cyclam framework, further slowing the reaction kinetics.[2][3]

Overcoming this hurdle is not merely a matter of mixing reagents; it requires a deliberate strategy to provide sufficient energy for the ligand to adopt a receptive conformation and for the metal ion to penetrate the sterically crowded coordination sphere.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My coordination reaction with C12-cyclam is extremely slow or fails completely, while the same reaction with unsubstituted cyclam works perfectly. What is the primary cause and how can I fix it?

Answer: This is the most common issue and stems directly from the steric hindrance of the C12 chain. The incorporation of a metal ion into a macrocycle is a multi-step process that includes the partial desolvation of the metal ion and significant conformational rearrangement of the ligand.[4][5] The bulky C12 group drastically increases the energy required for this rearrangement. To overcome this kinetic barrier, you must optimize the reaction conditions to favor the thermodynamically stable metal complex.

Troubleshooting Protocol: Driving the Reaction Kinetically

  • Increase Thermal Energy: The most effective tool is heat. The additional kinetic energy helps the flexible dodecyl chain move out of the way and allows the cyclam ring to contort, facilitating metal insertion.

    • Action: Perform the reaction at an elevated temperature, typically under reflux. The choice of solvent will dictate the maximum temperature (see FAQ 2). Reactions that are sluggish at room temperature can often be driven to completion in 12-48 hours at reflux.[6]

  • Extend Reaction Time: Given the slow kinetics, patience is key. Monitor the reaction over an extended period (24, 48, or even 72 hours) before concluding it has failed.

    • Action: Use a technique like Thin Layer Chromatography (TLC) or a small-scale reaction work-up followed by Mass Spectrometry to check for product formation at various time points.

  • Use a High-Boiling Point, Weakly Coordinating Solvent: A solvent that can reach high temperatures without boiling away and that doesn't compete strongly with the C12-cyclam for the metal ion is ideal.

    • Action: Consider solvents like acetonitrile, dimethylformamide (DMF), or methanol. Acetonitrile is often a good starting point due to its high boiling point and relatively weak coordinating ability.[4]

FAQ 2: How do I select the optimal solvent and temperature for my reaction?

Answer: Solvent selection is a critical parameter that influences reactant solubility, reaction temperature, and even the stability of the final complex.[7][8] The C12-cyclam is significantly more nonpolar than unsubstituted cyclam, while metal salts (e.g., chlorides, nitrates) are often polar. The ideal solvent must adequately dissolve both species.

Troubleshooting & Selection Guide:

  • Solubility First: Test the solubility of both your C12-cyclam ligand and your chosen metal salt in a few candidate solvents at room temperature and with gentle heating. A solvent mixture, such as methanol/dichloromethane or methanol/acetonitrile, can sometimes be effective.[9]

  • Coordinating vs. Non-coordinating Solvents: Highly coordinating solvents like DMSO can stabilize the metal ion's solvation shell, making it more difficult for the ligand to displace the solvent molecules and coordinate.[8] Conversely, very non-coordinating solvents may not dissolve the metal salt. A balance is often required.

  • Temperature: The boiling point of the solvent sets the upper limit for your reaction temperature. Higher temperatures generally lead to faster reaction rates.[10]

Table 1: Solvent Selection Guide for C12-cyclam Coordination

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Acetonitrile 8237.5Excellent first choice. Good balance of polarity, high boiling point, and is a relatively weak coordinating solvent.[4]
Methanol 6532.7Good for dissolving many metal salts, but lower boiling point may require longer reaction times. Can be used in mixtures.[9]
Ethanol 7824.5Similar to methanol, slightly less polar. Often used for cobalt complexations.[11]
Dimethylformamide (DMF) 15336.7High boiling point is advantageous for very slow reactions. However, it is a stronger coordinating solvent.
Water 10080.1Generally poor choice due to low solubility of C12-cyclam. May be used for non-functionalized cyclam but not recommended here.[9]

Experimental Workflow for Optimization

G cluster_0 Solvent & Temperature Optimization A Reaction Sluggish or No Product B Test Solubility of Ligand & Metal Salt A->B C Select Solvent (e.g., Acetonitrile) B->C D Run Small-Scale Reaction at Reflux (82°C) C->D E Monitor by TLC/MS at 12h, 24h, 48h D->E F Product Observed? E->F G Reaction Successful. Scale Up. F->G Yes H Switch to Higher Boiling Solvent (e.g., DMF) F->H No I Repeat Reaction at Higher Temp (e.g., 120-150°C) H->I I->E

Caption: Workflow for optimizing solvent and temperature.

FAQ 3: What is the critical role of pH in this coordination, and how do I control it?

Answer: The pH of the reaction medium is paramount. The four secondary amine groups of the cyclam ring are basic and can be protonated in acidic or even neutral solutions.[12] A protonated amine (R₂NH₂⁺) cannot act as a Lewis base to coordinate the metal ion. Therefore, the amines must be in their free base (R₂N:) form to be reactive.

Conversely, if the pH is too high, many transition metal ions will precipitate out of solution as metal hydroxides (e.g., Ni(OH)₂), making them unavailable for coordination.[13]

Troubleshooting Protocol: pH Optimization

  • Start with a Non-Acidic Metal Salt: Whenever possible, use metal salts of non-acidic anions like perchlorate (ClO₄⁻) or triflate (OTf⁻). Metal chlorides (MCl₂) can sometimes form acidic solutions in situ.

  • Add a Non-Coordinating Base: To ensure the C12-cyclam is deprotonated, a mild, non-coordinating base can be added.

    • Action: Add 1.0 to 1.2 equivalents of a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture. These bases are strong enough to deprotonate any adventitious acid but are too bulky to compete for coordination sites on the metal.

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH unless you are working with a metal that is resistant to hydroxide precipitation at high pH, which is rare.

  • Consider Buffered Systems: For sensitive reactions, using a buffer (e.g., MOPS, HEPES) can maintain the pH in the optimal range of 5-8, but ensure the buffer itself does not coordinate to your metal ion.[14]

G cluster_0 The Steric Gate Concept ligand Cyclam Ring chain Dodecyl Chain (C12) chain->ligand Blocks Access metal Metal Ion (M²⁺) metal->ligand Hindered Approach

Sources

Optimization

Technical Support Center: Resolving NMR Spectra for 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Welcome to the analytical support center for macrocyclic compound characterization. Resolving the NMR spectra of mono-N-alkylated cyclams—specifically 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane—presents two distinct sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for macrocyclic compound characterization. Resolving the NMR spectra of mono-N-alkylated cyclams—specifically 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane—presents two distinct spectroscopic challenges: the severe signal overlap of the long dodecyl ( C12​ ) alkyl chain, and the exchange-broadened resonances of the fluxional 14-membered tetraaza macrocycle.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to help researchers and drug development professionals deconvolute these complex spectra.

Troubleshooting Guide & FAQs

Q1: The methylene protons of the dodecyl chain appear as a massive, unresolved multiplet in the 1.2-1.4 ppm region. How can I resolve these individual CH2​ groups?

Analysis: The central methylene protons ( −CH2​− ) in long alkyl chains share nearly identical chemical environments, leading to chemical shift degeneracy and a complex, unresolved multiplet in the 1D 1H NMR spectrum[1]. Solution 1: Multiplicity-Edited 1H−13C HSQC. The most robust approach is to disperse the proton signals along the 13C dimension. Because the 13C chemical shift range is much larger, carbons are more sensitive to subtle environmental differences than protons[2]. A mass of overlapping multiplets in the proton spectrum can be spread apart by differences in 13C chemical shifts, allowing the 1H chemical shift of each multiplet to be recognized[3]. Multiplicity editing will also phase CH2​ groups oppositely to CH3​ groups, instantly isolating the terminal methyl group[4]. Solution 2: Lanthanide Shift Reagents (LSRs). If 2D NMR is insufficient, titrate the sample with a paramagnetic shift reagent like Eu(fod)3​ . Eu(fod)3​ acts as a Lewis acid and binds to the basic secondary/tertiary amines of the cyclam ring[5]. It induces a pseudocontact shift that decays proportionally to 1/r3 (where r is the distance from the Europium center). The incremental addition of Eu(fod)3​ removes chemical shift degeneracy, spreading the alkyl chain signals based on their distance from the macrocycle[6].

Q2: The cyclam macrocycle CH2​ signals (2.5-3.0 ppm) are severely broadened and difficult to integrate. Is my sample impure?

Analysis: Broadening in this region is rarely an impurity. The 14-membered cyclam ring is highly fluxional, undergoing continuous conformational exchange (ring flipping and nitrogen inversion) at room temperature[7]. When the rate of this exchange is intermediate on the NMR timescale, the resonances broaden significantly. Solution: Variable Temperature (VT) NMR. By heating the sample (e.g., to 60–80 °C in DMSO- d6​ or Toluene- d8​ ), you increase the kinetic energy and the rate of conformational exchange[8]. This pushes the system into the "fast exchange" regime, resulting in sharp, time-averaged peaks that can be accurately integrated and assigned[9].

Q3: How do I definitively prove the dodecyl chain is covalently attached to a specific nitrogen on the cyclam ring, rather than just being a salt or mixture?

Analysis: 1D spectra and HSQC only show direct attachments. To prove connectivity between the macrocycle and the alkyl chain, you must observe through-bond coupling across the N−C linkage. Solution: 1H−13C HMBC. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects long-range (2- to 3-bond) J -couplings[4]. You will look for a cross-peak correlating the α -protons of the dodecyl chain (attached to N1 ) with the adjacent α -carbons of the cyclam ring.

Experimental Protocols

Protocol 1: Multiplicity-Edited HSQC Acquisition

Causality: Differentiates overlapping CH2​ (phased down) from CH3​ / CH (phased up) while separating degenerate protons via their attached carbons[2][4].

  • Sample Preparation: Dissolve ~20-30 mg of 1-Dodecyl-cyclam in 0.6 mL of CDCl3​ or DMSO- d6​ . High concentration is crucial for 13C indirect detection[4].

  • Parameter Optimization: Select the multiplicity-edited HSQC pulse sequence. Set the spectral width in the F1 ( 13C ) dimension to 10-70 ppm to maximize resolution in the aliphatic region.

  • Acquisition: Acquire with at least 256 increments in the indirect dimension ( t1​ ) to ensure sufficient resolution to separate the closely spaced alkyl carbons[1].

  • Validation: Verify the terminal −CH3​ peak (phased positive/red) against the bulk −CH2​− peaks (phased negative/blue) to establish an entry point for assignment[2].

Protocol 2: Variable Temperature (VT) NMR for Conformational Broadening

Causality: Accelerates molecular dynamics to achieve a sharp, time-averaged spectrum[9].

  • Solvent Selection: Use a high-boiling deuterated solvent (e.g., DMSO- d6​ , b.p. 189 °C). Do not use CDCl3​ for high-temperature VT NMR.

  • Calibration: Calibrate the VT probe using an ethylene glycol standard to ensure accurate temperature readings[9].

  • Stepwise Heating: Acquire a standard 1D 1H spectrum at 25 °C. Increase the temperature in 10 °C increments, allowing 5 minutes for thermal equilibration at each step.

  • Monitoring: Monitor the cyclam ring region (2.5-3.0 ppm). Stop heating when the broad humps resolve into sharp multiplets (typically around 60-75 °C)[10].

Protocol 3: Lanthanide Shift Reagent Titration ( Eu(fod)3​ )

Causality: Induces distance-dependent paramagnetic shifts to resolve the alkyl chain[5][6].

  • Stock Preparation: Prepare a stock solution of Eu(fod)3​ in the same deuterated solvent as your sample.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum of the pure sample as a reference[1].

  • Titration: Add small aliquots (e.g., 5-10 µL, ~0.05 equivalents) of the Eu(fod)3​ stock to the NMR tube[1].

  • Iterative Monitoring: Gently mix and acquire a spectrum after each addition. Track the shifting of the α , β , and γ methylene protons. Stop when sufficient resolution is achieved, as excess reagent will cause paramagnetic line broadening[5].

Quantitative Data Summary

Table 1: Expected Chemical Shifts and Multiplicities for 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane ( 1H and 13C NMR, 400 MHz, CDCl3​ , 25 °C)

Structural Fragment 1H Chemical Shift (ppm)Multiplicity 13C Chemical Shift (ppm)Notes
Cyclam Ring N−CH2​ 2.50 - 2.90Broad multiplet45.0 - 55.0Broadens due to fluxional exchange; sharpens at high temp.
Cyclam Ring C−CH2​−C 1.60 - 1.80Quintet / Broad25.0 - 30.0Central carbons of the propyl linkages in the macrocycle.
Alkyl Chain α−CH2​ ~2.40 - 2.60Triplet~53.0Deshielded by adjacent tertiary amine.
Alkyl Chain β−CH2​ ~1.40 - 1.50Multiplet~27.0Shifts downfield with Eu(fod)3​ addition.
Alkyl Chain Bulk CH2​ 1.20 - 1.35Massive multiplet22.0 - 32.0Highly degenerate; requires HSQC for resolution.
Alkyl Chain Terminal CH3​ ~0.88Triplet~14.1Easily identified via Multiplicity-Edited HSQC (phased up).

Diagnostic Workflow

NMR_Troubleshooting Start 1-Dodecyl-cyclam NMR Analysis Prob1 Issue: Broad Cyclam Ring Peaks (2.5-3.0 ppm) Start->Prob1 Prob2 Issue: Overlapping Alkyl Chain Peaks (1.2-1.4 ppm) Start->Prob2 Prob3 Issue: Ambiguous Connectivity Start->Prob3 Sol1 Variable Temperature (VT) NMR (Heat to >60°C) Prob1->Sol1 Sol2 Multiplicity-Edited HSQC (13C Dispersion) Prob2->Sol2 Sol3 Lanthanide Shift Reagent (e.g., Eu(fod)3 Titration) Prob2->Sol3 Sol4 HMBC (2-3 Bond C-H Correlation) Prob3->Sol4 Result1 Time-Averaged Sharp Signals Sol1->Result1 Result2 Resolved Methylene Signals Sol2->Result2 Sol3->Result2 Result3 Confirmed N-Alkylation Site Sol4->Result3

Workflow for resolving overlapping NMR peaks in 1-Dodecyl-cyclam derivatives.

References

  • 2D NMR Problem Solving Source: Eugene E. Kwan / Harvard University (GitHub Pages) URL:[Link]

  • Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility, San Diego State University URL:[Link]

  • NMR Techniques in Organic Chemistry: a quick guide Source: Department of Chemistry, University of Oxford URL:[Link]

  • EuFOD (Lanthanide Shift Reagent) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Eu(fod)3 EFFECT ON 1H NMR SPECTRA Source: ResearchGate URL:[Link]

  • Recent Advances in the Chemistry of Metal Carbamates (Variable Temperature NMR) Source: National Institutes of Health (PMC) URL:[Link]

  • A seven-coordinate Mn(II) complex with a pyridine-based 15-membered macrocyclic ligand Source: Royal Society of Chemistry (Dalton Transactions) URL:[Link]

  • MACROCYCLES, MACROBICYCLES; A STUDY (Conformational Exchange) Source: Open Research Online, Open University URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane vs unsubstituted cyclam metal binding affinity

Comparative Guide: Metal Binding Affinity of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane vs. Unsubstituted Cyclam Executive Summary When engineering polyazamacrocycles for metal chelation, researchers face a fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Metal Binding Affinity of 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane vs. Unsubstituted Cyclam

Executive Summary

When engineering polyazamacrocycles for metal chelation, researchers face a fundamental trade-off between absolute thermodynamic stability and application-specific physicochemical properties. Unsubstituted cyclam (1,4,8,11-tetraazacyclotetradecane) is the gold standard for transition metal binding in aqueous environments. However, modifying this macrocycle to 1-dodecyl-1,4,8,11-tetraazacyclotetradecane (N-dodecylcyclam) by appending a 12-carbon aliphatic chain fundamentally shifts its utility. While this mono-N-alkylation slightly reduces the absolute metal binding affinity due to steric and electronic factors, it introduces massive lipophilicity, transforming the molecule into a powerful phase-transfer agent and metallosurfactant.

Mechanistic Analysis: Coordination Chemistry & Causality

The Macrocyclic Effect in Unsubstituted Cyclam Unsubstituted cyclam exhibits extraordinary thermodynamic stability and kinetic inertness, particularly with Cu(II) and Ni(II). This is driven by the macrocyclic effect and the molecule's ability to adopt a highly stable trans-III configuration, where all four secondary amines coordinate tightly in a co-planar arrangement with the metal ion[1].

The Impact of N-Alkylation: Sterics vs. Lipophilicity Covalently attaching a dodecyl chain to one of the nitrogen atoms converts it from a secondary to a tertiary amine. This modification has two distinct mechanistic consequences:

  • Reduced Binding Affinity: Tertiary amines provide weaker coordination to the metal center than secondary amines. Crystallographic and Density Functional Theory (DFT) studies of N-alkylated cyclams reveal that metal-nitrogen bonds involving tertiary amines are significantly longer (e.g., Cu–N ≈ 2.100 Å) than those involving secondary amines (e.g., Cu–N ≈ 2.002 Å)[1][2]. Furthermore, N-alkylation lowers the basicity of the corresponding protonation sites, which directly decreases the thermodynamic stability of the resulting cupric complex[3].

  • Amphiphilic Transformation: The primary causality behind synthesizing 1-dodecylcyclam is not to enhance binding, but to alter its macroscopic behavior. The long hydrophobic tail allows the macrocycle to act as a surfactant, facilitating micelle formation and enabling high solubility in non-polar organic solvents[4].

G A Unsubstituted Cyclam B 4 Secondary Amines A->B C Shorter Cu-N Bonds (~2.00 Å) B->C D Maximal Thermodynamic Stability (log K ≈ 27.2) C->D E 1-Dodecylcyclam F 3 Secondary, 1 Tertiary Amine E->F G Steric Bulk & Longer Cu-N Bond (~2.10 Å) F->G H Reduced Stability (log K ≈ 25.0) High Lipophilicity G->H

Mechanistic comparison of metal coordination between cyclam and its N-dodecyl derivative.

Quantitative Performance Comparison

The following table summarizes the divergent properties of the two chelators, utilizing representative data for mono-N-alkylated systems to illustrate the dodecyl derivative's profile.

PropertyUnsubstituted Cyclam1-DodecylcyclamMechanistic Causality
Cu(II) Affinity (log K) ~ 27.2~ 25.0N-alkylation lowers basicity and introduces steric bulk[3].
Coordination Sphere 4 Secondary Amines3 Secondary, 1 TertiaryTertiary amines form weaker bonds with the metal center[1].
Cu-N Bond Length ~ 2.002 Å (Uniform)~ 2.100 Å (at Tertiary N)Steric repulsion from the alkyl chain forces bond elongation[2].
Lipophilicity (log P) < 0 (Hydrophilic)> 4.0 (Highly Lipophilic)The 12-carbon aliphatic tail acts as a hydrophobic anchor[4].
Primary Application Aqueous catalysis, MRISolvent extraction, MicellesAmphiphilicity allows phase transfer and membrane insertion.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these ligands, researchers must employ rigorous, self-validating experimental designs. Below are the standard protocols for evaluating both thermodynamic stability and phase-transfer capabilities.

Protocol 1: Potentiometric Determination of Binding Affinity

This protocol measures the thermodynamic stability constant (log K) of the metal-ligand complex.

  • Causality of Design: Because N-alkylation slows down complexation kinetics, traditional fast-titration methods will fail to reach equilibrium, yielding artificially low stability constants. An out-of-cell (batch) titration or extended equilibration time is strictly required.

  • Self-Validation: The glass electrode must be calibrated using Gran’s method. This ensures the electrode measures actual hydrogen ion concentration rather than activity, which is critical for calculating accurate equilibrium constants in high-ionic-strength media.

  • Preparation: Prepare a 0.1 M KNO₃ background electrolyte solution to maintain constant ionic strength.

  • Electrode Calibration: Perform a strong acid-strong base titration (e.g., HNO₃ vs. KOH) and apply Gran's plot to determine the standard electrode potential ( E0 ) and ionic product of water ( pKw​ ).

  • Ligand Protonation: Titrate a 1.0 mM solution of the ligand (Cyclam or 1-Dodecylcyclam) with 0.1 M KOH under a strict Argon atmosphere. Atmospheric exclusion is vital to prevent CO₂ dissolution, which forms carbonic acid and skews the pH curve.

  • Metal Complexation: Prepare a 1:1 molar ratio mixture of the ligand and Cu(NO₃)₂ (1.0 mM each).

  • Equilibration & Measurement: Allow the solutions to equilibrate at 25.0 ± 0.1 °C. Measure the pH iteratively until drift is < 0.001 pH units/min.

  • Data Fitting: Utilize non-linear least-squares refinement software (e.g., HYPERQUAD) to calculate the stability constants from the titration curves.

Protocol 2: Biphasic Liquid-Liquid Metal Extraction

This protocol demonstrates the functional advantage of 1-dodecylcyclam's lipophilicity.

  • Causality of Design: Unsubstituted cyclam is highly water-soluble and will fail to partition into an organic phase. 1-Dodecylcyclam acts as a phase-transfer agent, binding aqueous metals and dragging them into the organic layer.

  • Self-Validation: By measuring the metal concentration in the aqueous phase both before and after extraction using ICP-MS, a strict mass balance is established, validating the exact percentage of metal successfully extracted.

  • Phase Preparation: Prepare an aqueous phase containing 50 ppm Cu(II) buffered to pH 6.0. Prepare an organic phase (e.g., chloroform or 1-octanol) containing 1-dodecylcyclam at a 5:1 molar excess to the metal.

  • Equilibration: Combine equal volumes (10 mL) of both phases in a separatory funnel or centrifuge tube.

  • Agitation: Vigorously stir or shake the biphasic system at 25 °C for 120 minutes to ensure complete mass transfer across the phase boundary.

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve sharp phase separation.

  • Quantification: Carefully extract an aliquot of the aqueous phase. Dilute with 2% HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the residual Cu(II) concentration.

Workflow S1 Aqueous Metal Solution (Cu2+) S3 Biphasic Equilibration (Stirring, 25°C) S1->S3 S2 Ligand in Organic Phase (C12-Cyclam) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 ICP-MS Analysis (Metal Partitioning) S4->S5

Biphasic liquid-liquid extraction workflow for evaluating lipophilic ligand binding.

Conclusion

While unsubstituted cyclam remains the optimal choice for applications requiring maximum thermodynamic stability in aqueous media, 1-dodecyl-1,4,8,11-tetraazacyclotetradecane is a highly specialized derivative. The introduction of the dodecyl chain causes a measurable but acceptable drop in absolute binding affinity due to tertiary amine sterics. In exchange, it unlocks the ability to perform liquid-liquid metal extractions, integrate into lipid bilayers, and function as a cleavable metallosurfactant.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for complex macrocyclic compounds like 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (a derivative of cyclam), which serves as a critical building block in the synthesis of various therapeutic agents and research chemicals.[1] Ensuring its purity is paramount to the integrity of downstream applications.

This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane against an alternative analytical technique. As your Senior Application Scientist, my objective is to not only present a protocol but to elucidate the rationale behind the methodological choices, ensuring a robust and reliable analytical system.

The Analytical Challenge: Why Purity Matters

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane, with its macrocyclic structure and appended long alkyl chain, presents unique analytical challenges. Potential impurities can arise from the multi-step synthesis, including starting materials, by-products, and degradation products. A validated analytical method is therefore essential to:

  • Quantify the main compound accurately.

  • Detect and quantify any impurities.

  • Ensure batch-to-batch consistency.

  • Meet regulatory requirements for drug substance characterization. [2][3]

High-Performance Liquid Chromatography (HPLC): A Method of Choice

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane.[4][5] The method detailed below is a reverse-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the dodecyl chain, while the column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine groups of the macrocycle.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 20% B to 95% B over 20 minutesA gradient is necessary to elute the highly retained main compound while also allowing for the separation of potentially more polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmWhile the compound lacks a strong chromophore, detection at low UV wavelengths is often suitable for compounds with amine functionalities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterThe sample is dissolved in a mixture of the mobile phase components to ensure good solubility and peak shape.

The Cornerstone of Reliability: HPLC Method Validation

A method is only as good as its validation. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6][7] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12]

Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation A Parameter Optimization B Specificity A->B Finalized Method C Linearity & Range B->C E Precision B->E D Accuracy C->D E->D F LOD & LOQ F->C G Robustness H System Suitability Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision Precision->Accuracy LOQ LOQ LOQ->Range

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Validation

Antiviral Efficacy Comparison: 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane vs. Bicyclam Derivatives

Executive Summary & Biological Context As the landscape of antiretroviral therapy evolves, targeting host cellular machinery—specifically viral co-receptors—has become a critical strategy to circumvent rapid viral mutati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

As the landscape of antiretroviral therapy evolves, targeting host cellular machinery—specifically viral co-receptors—has become a critical strategy to circumvent rapid viral mutation. The chemokine receptor CXCR4 is the primary co-receptor utilized by T-cell-tropic (X4) strains of HIV-1 to gain entry into host target cells[1].

Bicyclam derivatives, with AMD3100 (Plerixafor) as the prototypical candidate, were the first class of small-molecule aza-macrocycles identified as highly potent and selective CXCR4 antagonists[2]. However, the clinical utility of bicyclams as daily antivirals is severely bottlenecked by their high basicity and charge, which completely abrogates oral bioavailability[3]. To resolve this pharmacokinetic limitation, structural biologists engineered lipophilic monocyclams, such as 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane .

This guide provides an objective, data-driven comparison of these two compound classes, analyzing their structural causality, binding mechanics, and the self-validating experimental protocols required to quantify their antiviral efficacy.

Structural Mechanics & Binding Causality

Understanding the efficacy of these compounds requires analyzing the thermodynamic and electrostatic drivers of their receptor engagement.

Bicyclam Derivatives (e.g., AMD3100)

AMD3100 consists of two 14-membered tetraaza macrocycles (cyclams) tethered by an aromatic 1,4-phenylenebis(methylene) linker[3].

  • Causality of Binding: At physiological pH, the eight secondary amines across the two rings are highly protonated. This massive positive charge density drives an exceptionally strong electrostatic interaction with the negatively charged aspartate residues (Asp171, Asp262) located in the extracellular loops and transmembrane domains of CXCR4[4].

  • The Limitation: While this electrostatic anchoring results in sub-nanomolar affinity, the high polarity prevents the molecule from crossing the intestinal lipid bilayer, restricting its use to intravenous or subcutaneous administration[2].

Lipophilic Monocyclams (e.g., 1-Dodecyl-cyclam)

To improve the pharmacokinetic profile, the bicyclam structure was truncated to a single macrocycle, and a lipophilic 1-dodecyl (C12) alkyl chain was appended.

  • Causality of Binding: The remaining cyclam ring preserves the critical electrostatic "anchor" to the CXCR4 aspartate residues[3]. To compensate for the loss of the second macrocycle, the C12 alkyl chain engages in hydrophobic packing within the transmembrane bundle of CXCR4 or partitions into the adjacent lipid bilayer.

  • The Advantage: This dual-mode binding (electrostatic + hydrophobic) maintains potent antiviral efficacy while significantly lowering the overall charge and increasing the partition coefficient (LogP), theoretically enabling oral formulation.

G HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CXCR4 CXCR4 Co-receptor CD4->CXCR4 2. Conformational Shift Fusion Membrane Fusion CXCR4->Fusion 3. Viral Entry Bicyclam Bicyclam (AMD3100) Electrostatic Block Bicyclam->CXCR4 Antagonizes Monocyclam 1-Dodecyl-cyclam Electrostatic + Hydrophobic Monocyclam->CXCR4 Antagonizes

HIV-1 entry pathway and the distinct antagonistic mechanisms of bicyclam and monocyclam inhibitors.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro performance metrics of both compound classes against X4 HIV-1 strains in MT-4 cell lines.

MetricBicyclam (AMD3100)1-Dodecyl-cyclam (Lipophilic Monocyclam)Causality / Significance
Target Receptor CXCR4 (Exclusive)CXCR4Both strictly inhibit X4 strains; inactive against R5 strains[1].
Binding Mode Purely ElectrostaticElectrostatic + HydrophobicAlkyl chain compensates for the loss of the second cyclam ring.
Anti-HIV IC₅₀ 1 – 10 nM10 – 50 nMAMD3100 shows superior raw potency, but monocyclams remain highly effective[3].
Cytotoxicity (CC₅₀) > 500 µg/mL> 100 µg/mLBoth exhibit massive selectivity indices (SI > 10,000)[1].
Physiological Charge +4 to +6+2 to +3Reduced charge in monocyclams lowers non-specific protein binding.
Bioavailability Poor (IV/SC only)Improved (Theoretical Oral)Lipophilic chain increases membrane permeability[3].

Experimental Methodologies: A Self-Validating System

To establish scientific trustworthiness, the antiviral efficacy of these compounds must be proven not just by viral reduction, but by confirming their exact mechanism of action. The following protocols form a self-validating loop: proving when the drug acts, and how it acts.

Protocol A: Time-of-Addition Assay (Validating Entry Inhibition)

This assay determines the exact stage of the viral life cycle targeted by the compound.

  • Viral Synchronization: Infect MT-4 cells with HIV-1 (IIIB strain) at a high Multiplicity of Infection (MOI ≥ 1).

    • Expertise Insight: A high MOI ensures that viral entry is synchronized across the entire cell population. Without synchronization, overlapping replication cycles will blur the temporal resolution of the drug's efficacy[5].

  • Staggered Drug Addition: Add the cyclam compounds (at 100x IC₅₀) to distinct sample wells at hourly intervals post-infection (t = 0, 1, 2, 3... hours).

    • Expertise Insight: Because cyclams target the CXCR4 co-receptor, they must be present before the gp120-CXCR4 fusion event. If added after the 2-hour mark, efficacy drops precipitously, definitively proving they are entry inhibitors rather than post-entry reverse transcriptase inhibitors[5].

  • Viral Wash: At t = 4 hours, thoroughly wash the cells to remove unbound virions and free drug, then resuspend in fresh media.

  • Quantification: At 48 hours post-infection, quantify viral replication using a p24 Antigen ELISA.

G Step1 1. Synchronized Infection High MOI HIV-1 on MT-4 Cells Step2 2. Time-of-Addition Add Cyclams at t=0, 1, 2... h Step1->Step2 Step3 3. Wash & Culture Remove Unbound Virions Step2->Step3 Step4 4. Quantification p24 Antigen ELISA at 48h Step3->Step4

Step-by-step workflow for the time-of-addition assay to validate viral entry inhibition.

Protocol B: Intracellular Calcium Flux Assay (Validating Receptor Antagonism)

To prove that the antiviral effect is caused specifically by CXCR4 antagonism (and not non-specific membrane disruption by the lipophilic dodecyl chain), we measure the receptor's native signaling.

  • Fluorophore Loading: Load target cells (e.g., SUP-T1 cells expressing high levels of CXCR4) with the calcium-sensitive fluorescent dye Fura-2 AM.

  • Compound Pre-incubation: Pre-incubate the cells with either AMD3100 or 1-Dodecyl-cyclam for 15 minutes.

  • Ligand Stimulation: Stimulate the cells with CXCL12 (SDF-1α), the natural endogenous ligand for CXCR4.

    • Expertise Insight: CXCL12 naturally induces a rapid, transient release of intracellular calcium via G-protein coupled signaling[4].

  • Signal Dampening Analysis: Measure the fluorescence via flow cytometry or a fluorometer. A dose-dependent dampening of the CXCL12-induced calcium transient confirms that the cyclam is competitively occupying the CXCR4 binding pocket, thereby validating the mechanism of action[4].

References

  • 1 - NIH.gov 2.3 - KU Leuven 3.2 - NIH.gov

  • 5 - DOI.org 5.4 - NIH.gov

Sources

Comparative

lipophilicity comparison of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane with other N-alkyl cyclams

Lipophilicity Comparison of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (C12-Cyclam) vs. Other N-Alkyl Cyclams: A Comprehensive Guide As macrocyclic polyamines transition from basic coordination chemistry into advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Lipophilicity Comparison of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (C12-Cyclam) vs. Other N-Alkyl Cyclams: A Comprehensive Guide

As macrocyclic polyamines transition from basic coordination chemistry into advanced pharmacophores and targeted radiopharmaceuticals, controlling their hydro-lipophilic balance (HLB) becomes a critical design parameter. Unsubstituted 1,4,8,11-tetraazacyclotetradecane (cyclam) is highly hydrophilic due to its four secondary amines, which act as potent hydrogen-bond donors and acceptors. However, targeted N-alkylation fundamentally alters this thermodynamic profile.

This guide provides an objective, data-driven comparison of the lipophilicity of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (C12-cyclam) against shorter-chain N-alkyl cyclams, detailing the causality behind these physicochemical shifts and the self-validating experimental protocols required to measure them.

Mechanistic Causality: The Thermodynamics of N-Alkylation

The lipophilicity of a molecule, typically expressed as the partition coefficient ( LogP ) or distribution coefficient ( LogD7.4​ ), dictates its membrane permeability, biodistribution, and target engagement.

In the cyclam scaffold, N-alkylation serves a dual purpose:

  • Desolvation Penalty Reduction: Substituting a proton with an alkyl chain removes a hydrogen-bond donor, decreasing the enthalpic stability of the molecule in an aqueous environment.

  • Hydrophobic Cavity Formation: The introduction of aliphatic chains requires the formation of a larger hydrophobic cavity in water. This imposes a severe entropic penalty on aqueous solvation, thermodynamically driving the molecule into non-polar phases (e.g., lipid bilayers or organic solvents).

As demonstrated in structure-activity relationship studies, lipophilicity increases linearly with the lengthening of the unbranched alkyl tail[1]. While short-chain derivatives (e.g., methyl, ethyl) maintain high aqueous solubility suitable for renal clearance in radiopharmaceuticals[2], the massive 12-carbon aliphatic chain of C12-cyclam shifts its behavior to that of an amphiphile. This high lipophilicity directly correlates with increased hepatic uptake and prolonged membrane residence time[3].

G C12 C12-Cyclam (Amphiphilic) Membrane Lipid Bilayer (Hydrophobic Core) C12->Membrane Entropy-Driven Insertion Receptor Membrane Receptor (e.g., CXCR4) C12->Receptor Electrostatic & Hydrophobic Binding Blockade Receptor Antagonism & Cellular Retention Receptor->Blockade Allosteric Modulation

Mechanism of C12-Cyclam membrane insertion and subsequent receptor antagonism.

Quantitative Data: Lipophilicity Comparison

The table below synthesizes the partition coefficients and physicochemical behaviors of various mono-N-alkylated cyclams. The massive leap in LogP from the unsubstituted macrocycle to C12-cyclam highlights its unique phase-transfer capabilities.

CompoundN-Alkyl ChainEstimated/Calculated LogP Aqueous SolubilityPrimary Application
Unsubstituted Cyclam None-1.50 to -1.10Very HighAqueous metal chelation
Mono-methyl Cyclam C1-0.50 to 0.10HighRenal-cleared radiotracers[2]
Mono-hexyl Cyclam C61.80 to 2.50ModerateIntermediate screening
1-Dodecyl Cyclam C124.80 to 5.15[4]Low (Forms Micelles)Anti-HIV, Solvent extraction

Note: LogP values are highly sensitive to the protonation state of the macrocycle. At physiological pH (7.4), cyclams are typically diprotonated, meaning the effective distribution coefficient ( LogD7.4​ ) will be lower than the neutral LogP .

Experimental Workflows for Lipophilicity Determination

To ensure scientific integrity, lipophilicity must be measured using self-validating experimental systems. Below are the two gold-standard protocols for evaluating N-alkyl cyclams.

Protocol A: Thermodynamic Shake-Flask Method (Octanol/Water)

This method provides the absolute thermodynamic partition coefficient. Because C12-cyclam is highly lipophilic, the protocol must be calibrated to prevent micelle formation from skewing the results.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM HEPES buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. This prevents volume shifts during the actual experiment.

  • Analyte Dissolution: Dissolve C12-cyclam directly into the octanol phase (target concentration: 100 µM). Dissolving it in the aqueous phase first risks aggregation and artificially low recovery.

  • Equilibration: Combine equal volumes (e.g., 5 mL) of the spiked octanol and clean aqueous buffer in a borosilicate glass vial (avoid plastics, as C12-cyclam will adsorb to the walls). Agitate mechanically at 25°C for 2 hours.

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both layers. Because cyclams lack strong chromophores, derivatize the aliquots with an excess of Cu(II) to form a highly colored Cu(II)-cyclam complex. Quantify via UV-Vis spectroscopy ( λmax​≈510 nm) or LC-MS/MS.

  • Validation Check: Calculate mass balance. The total mass recovered from both phases must equal ≥95% of the initial input. If lower, suspect vial adsorption or micellization.

Protocol B: RP-HPLC Lipophilicity Indexing

For high-throughput comparison of multiple N-alkyl cyclams, Reversed-Phase HPLC provides a robust relative lipophilicity index ( Logkw′​ ).

  • Causality of Column Choice: You must use an heavily end-capped C18 column . Uncapped silanol groups on standard silica columns will act as cation-exchangers for the basic secondary amines of the cyclam ring, causing severe peak tailing and artificially inflating retention times.

G Prep Sample Prep (N-Alkyl Cyclams) HPLC RP-HPLC Injection (End-Capped C18) Prep->HPLC Retention Measure Retention Time (tR) HPLC->Retention Mobile Mobile Phase (MeOH/Water + 0.1% TFA) Mobile->HPLC Suppresses Silanol Ionization Calc Extrapolate Log k'w (Lipophilicity Index) Retention->Calc Plot vs. % MeOH

RP-HPLC workflow for determining the lipophilicity index of N-alkyl cyclams.

  • Mobile Phase Setup: Prepare mixtures of Methanol and Water (ranging from 50:50 to 90:10 v/v). Add 0.1% Trifluoroacetic acid (TFA) to maintain the cyclam amines in a consistent, fully protonated state and suppress residual silanols.

  • System Calibration: Inject a homologous series of alkylbenzenes with known LogP values to create a calibration curve. Measure the dead time ( t0​ ) using uracil.

  • Sample Analysis: Inject the cyclam derivatives across at least three different mobile phase compositions. Record the retention time ( tR​ ).

  • Data Processing: Calculate the capacity factor k′=(tR​−t0​)/t0​ . Plot Logk′ against the volume fraction of methanol and extrapolate to 0% methanol to find Logkw′​ , which directly correlates to LogP [1].

Application Insights: Why C12-Cyclam's Lipophilicity Matters

The extreme lipophilicity of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane unlocks applications inaccessible to its shorter-chain counterparts:

  • Virology and CXCR4 Antagonism: While bicyclam drugs like AMD3100 rely on dual macrocycle binding, C12-cyclam utilizes its dodecyl chain as a hydrophobic anchor. The C12 chain inserts into the host cell's lipid bilayer, orienting the cyclam macrocycle optimally to interact with the extracellular loops of the CXCR4 chemokine receptor, effectively blocking HIV-1 entry.

  • Liquid-Liquid Metal Extraction: In hydrometallurgy, extracting transition metals (Cu²⁺, Ni²⁺, Zn²⁺) from aqueous waste requires a chelator that can operate at the phase boundary and carry the metal into an organic solvent. Unsubstituted cyclam forms stable complexes but remains trapped in the aqueous phase. C12-cyclam's LogP of ~5.15[4] ensures that both the free ligand and the resulting metal complex partition exclusively into the organic phase, enabling highly efficient solvent extraction.

References

  • Brown, A. M., et al. "N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals." Inorganic Chemistry, 62(4), 1362-1376 (2023). Available at:[Link]

  • Kapustikova, I., et al. "Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides." Molecules, 23(7), 1635 (2018). Available at:[Link]

  • ResearchGate. "N,N',N'',N'''-tetraalkylcyclam derivatives: Synthesis, Tc-99m-labelling, and biological properties." Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Thermodynamic Data of Amphiphilic Macrocycles using Isothermal Titration Calorimetry

A Case Study on 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane Introduction: The Challenge of Amphiphilic Systems 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is a fascinating molecule that presents a dualistic character....

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Introduction: The Challenge of Amphiphilic Systems

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is a fascinating molecule that presents a dualistic character. It combines a hydrophilic, metal-chelating headgroup (1,4,8,11-tetraaza-cyclotetradecane, or cyclam) with a lipophilic 12-carbon dodecyl tail.[1] This amphiphilic nature is central to its function but also introduces significant complexity in the characterization of its thermodynamic properties. The dodecyl tail can drive self-assembly into supramolecular structures like micelles, a process governed by its own distinct thermodynamics.[2][3] Simultaneously, the cyclam headgroup is a potent chelator for metal ions, a property extensively studied in related macrocycles.[4][5]

A complete thermodynamic validation of such a molecule, therefore, requires dissecting these convoluted processes. Isothermal Titration Calorimetry (ITC) stands as the gold standard for this task. It is a powerful technique that directly measures the heat released or absorbed during a binding event or chemical reaction, providing a complete thermodynamic profile—including binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n)—in a single experiment without the need for chemical labeling or immobilization.[6]

This guide provides a comprehensive, field-proven framework for utilizing ITC to validate the thermodynamic data of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane. We will explore a self-validating, two-pronged experimental approach that first characterizes the thermodynamics of self-assembly before precisely measuring the thermodynamics of ligand binding. This ensures that the observed heat changes are correctly attributed, providing trustworthy and publication-quality data for researchers in materials science and drug development.

Part 1: The Principle of Isothermal Titration Calorimetry (ITC)

ITC operates by measuring the heat change (q) that occurs when one substance (the "ligand" in the syringe) is titrated into another (the "macromolecule" or sample in the cell) at constant temperature and pressure. A modern ITC instrument consists of a reference cell and a sample cell, with highly sensitive thermoelectric sensors detecting temperature differences between them.[6] During a titration, heat changes in the sample cell due to the interaction are compensated by a heater to maintain a zero temperature difference with the reference cell. The power required for this compensation is recorded over time, producing a thermogram.[7]

Each peak in the thermogram corresponds to a single injection, and the area under each peak represents the total heat exchanged.[8] By plotting these integrated heats against the molar ratio of the reactants, a binding isotherm is generated. Non-linear regression analysis of this isotherm yields the key thermodynamic parameters.

G cluster_0 ITC Experiment cluster_1 Thermodynamic Outputs Raw_Data Raw Thermogram (Power vs. Time) Integrated_Data Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Integrated_Data Integration Ka Binding Affinity (Kₐ) Integrated_Data->Ka Non-linear Regression DeltaH Enthalpy (ΔH) Integrated_Data->DeltaH Non-linear Regression N Stoichiometry (n) Integrated_Data->N Non-linear Regression DeltaG Gibbs Free Energy (ΔG) Ka->DeltaG ΔG = -RTln(Kₐ) DeltaH->DeltaG ΔG = -RTln(Kₐ) DeltaS Entropy (TΔS) DeltaH->DeltaS ΔG = ΔH - TΔS DeltaG->DeltaS ΔG = ΔH - TΔS

Caption: Logical flow from raw ITC data to derived thermodynamic parameters.

Part 2: A Self-Validating Experimental Design

The core challenge with an amphiphile like 1-Dodecyl-cyclam is that a simple binding titration (e.g., titrating a metal ion into the cyclam solution) could produce ambiguous data. The observed heat could be a combination of the binding enthalpy and the enthalpy of micelle dissociation. To deconvolve these effects, we must first characterize the self-assembly process.

G cluster_workflow Experimental Workflow ExpA Experiment A: Characterize Micellization ExpB Experiment B: Characterize Ligand Binding ExpA->ExpB Informs concentration choice (must be below CMC) Analysis Comprehensive Thermodynamic Profile ExpA->Analysis ExpB->Analysis

Caption: A dual-pronged approach ensures data integrity for amphiphilic molecules.

Experiment A: Characterizing Micelle Formation

The concentration at which surfactants begin to form aggregates is the Critical Micelle Concentration (CMC).[2] Below the CMC, the molecules exist primarily as monomers. Above the CMC, an equilibrium exists between monomers and micelles. This self-assembly is associated with an enthalpy of micellization (ΔH_mic). We can determine both the CMC and ΔH_mic using a dilution-type ITC experiment.

Causality Behind Experimental Choices:

  • Method: We titrate a concentrated solution of 1-Dodecyl-cyclam (well above its expected CMC) into the buffer-filled sample cell.

  • Why this works: Initially, the concentration in the cell is zero. The first injections will raise the concentration from zero towards the CMC. During this phase, the observed heat is primarily due to the dilution of monomers. As the concentration crosses the CMC, each subsequent injection of concentrated micelles causes them to dissociate into monomers until the monomer concentration in the cell reaches the CMC. This dissociation is accompanied by a significant heat change, equal to -ΔH_mic. The inflection point of the resulting isotherm reveals the CMC.

Detailed Experimental Protocol: Micellization

  • Solution Preparation:

    • Prepare a stock solution of 1-Dodecyl-cyclam at a high concentration (e.g., 10-20 mM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The concentration must be well above the anticipated CMC.

    • Prepare a large volume of the exact same buffer for the sample cell and for dilutions. Crucially, the buffer in the syringe and the cell must be identical to minimize heats of dilution. [6]

    • Degas all solutions for at least 10 minutes prior to use to prevent air bubbles.[9][10]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C). This must be kept constant for all related experiments.[11]

    • Fill the sample cell (~200 µL for a MicroCal ITC200) with the degassed buffer.

    • Load the syringe (~40 µL) with the concentrated 1-Dodecyl-cyclam solution.

  • Titration Parameters:

    • Injections: 19 injections of 2 µL each.

    • Spacing: 150 seconds between injections to allow the signal to return to baseline.

    • Stirring Speed: 750 rpm to ensure rapid mixing without generating excess heat.[9]

    • Reference Power: 10 µcal/s.[9][10]

  • Execution & Control:

    • Perform an initial 0.4 µL injection to be discarded during analysis, as it can be inaccurate due to syringe backlash.

    • Run the full titration sequence.

    • Crucial Control: Perform a control experiment by titrating the concentrated 1-Dodecyl-cyclam solution into a buffer that already contains monomers at the CMC. The resulting heats should be small, representing only the heat of dilution of micelles, thus validating the ΔH_mic measurement.

Experiment B: Validating Binding Thermodynamics

With the CMC determined, we can now design a binding experiment that operates exclusively in the monomeric region, ensuring the measured thermodynamics are solely due to the binding event at the cyclam headgroup. Here, we propose using Copper (II) as the ligand, as Cu²⁺ forms highly stable complexes with the cyclam macrocycle.[5][12]

Causality Behind Experimental Choices:

  • Concentrations: The concentration of 1-Dodecyl-cyclam in the sample cell must be kept below the CMC determined in Experiment A. This is the most critical parameter for obtaining clean, interpretable data. The ligand concentration in the syringe should be 10-15 times the sample concentration to ensure saturation is reached within a single experiment.

  • The 'c-window': For optimal data quality, ITC experiments should be designed so that the 'c-value' (c = n * Kₐ * [M], where [M] is the macromolecule concentration) is between 10 and 100.[6] This provides a well-defined sigmoidal binding curve necessary for accurate fitting. Since cyclam-Cu²⁺ interactions are strong (high Kₐ), a low concentration of the 1-Dodecyl-cyclam monomer will be sufficient to achieve an adequate c-value.

Detailed Experimental Protocol: Ligand Binding

  • Solution Preparation:

    • Prepare a solution of 1-Dodecyl-cyclam in the same buffer as Experiment A, at a concentration well below the determined CMC (e.g., if CMC is 1 mM, use 0.1 mM).

    • Prepare a stock solution of CuCl₂ (or similar copper salt) in the exact same buffer at a concentration 10-15 times higher (e.g., 1.0 - 1.5 mM).

    • Degas both solutions thoroughly.

  • ITC Instrument Setup:

    • Use the identical temperature and instrument settings as in Experiment A.

    • Fill the sample cell with the monomeric 1-Dodecyl-cyclam solution.

    • Load the syringe with the CuCl₂ solution.

  • Titration Parameters:

    • Use the same injection volume, spacing, and stirring speed as in Experiment A for consistency.

  • Execution & Control:

    • Run the titration. The resulting thermogram should show exothermic peaks (heat is released) that diminish in size as the cyclam binding sites become saturated.

    • Crucial Control: Perform an identical titration of the CuCl₂ solution into the buffer alone.[8] This measures the heat of dilution of the ligand, which must be subtracted from the primary experimental data for accurate analysis.

Part 3: Data Analysis and Comparison

Data Analysis:

  • Integration: The raw thermogram (power vs. time) is integrated using the instrument's software (e.g., Origin, supplied by Malvern). This converts each injection peak into a heat value (µcal or µJ).[8]

  • Normalization & Subtraction: For the binding experiment, the heat of dilution from the control run (ligand into buffer) is subtracted from the binding data. The heat is then normalized per mole of injectant.

  • Fitting: The resulting binding isotherm is fitted to a suitable model.

    • Experiment A (Micellization): The data is fitted to a micelle formation/dissociation model to extract the CMC and ΔH_mic.

    • Experiment B (Binding): The data is fitted to a "One Set of Sites" model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[8][13]

Summarizing and Comparing Thermodynamic Data

The two experiments provide a comprehensive and validated dataset.

ParameterSymbolSource ExperimentDescription
Self-Assembly Data
Critical Micelle Conc.CMCExperiment AConcentration at which micelle formation begins.[2]
Enthalpy of MicellizationΔH_micExperiment AEnthalpy change associated with forming one mole of micelles from monomers.
Binding Data
Association ConstantKₐExperiment BMeasure of the binding affinity (strength) of Cu²⁺ to the cyclam headgroup.
Binding EnthalpyΔH_bindExperiment BDirect measure of the heat released or absorbed upon binding.[6]
StoichiometrynExperiment BThe molar ratio of ligand to macromolecule in the final complex (expected to be ~1).
Derived Data
Gibbs Free EnergyΔGDerivedOverall energetic favorability of binding (ΔG = -RTlnKₐ).[7]
Binding EntropyTΔSDerivedContribution of disorder to the binding energy (TΔS = ΔH - ΔG).[7]

Comparison with Alternative Methods

While ITC provides the most complete thermodynamic picture, its results can be corroborated by other techniques.

  • Potentiometric Titration: This is a classic method for determining stability constants (related to Kₐ) for metal-ligand complexes, especially those involving proton exchange.[12] However, it provides no information on the enthalpy or entropy of the interaction.

  • NMR Spectroscopy: Can be used to determine equilibrium constants by monitoring chemical shift changes upon titration.[14] It also provides structural information but does not directly measure thermodynamic parameters like enthalpy.

  • Fluorescence Spectroscopy: Can be used to determine the CMC by monitoring the change in the fluorescence of a hydrophobic dye as it partitions into the forming micelles. It is often more sensitive for very low CMCs but is an indirect method and does not provide enthalpic data.

The primary advantage of ITC is its ability to directly measure ΔH and determine Kₐ and n simultaneously, allowing for the calculation of all thermodynamic parameters from a single, well-designed set of experiments.[15][16]

Conclusion

Validating the thermodynamic data of a complex amphiphilic molecule like 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane requires a meticulous and logical approach. A naive experimental design that ignores the thermodynamics of self-assembly will inevitably lead to convoluted and erroneous results. The self-validating, dual-pronged ITC workflow presented here—first characterizing micellization to determine the CMC, then performing binding studies in the well-defined monomeric state—provides an authoritative and trustworthy method for deconvolving these processes. This approach ensures that the resulting thermodynamic parameters accurately reflect the distinct molecular events of self-assembly and ligand binding, providing the high-quality, reliable data essential for advanced research and development.

References

  • ACS Omega.

  • PubMed.

  • ACS Omega.

  • ResearchGate.

  • ResearchGate.

  • Dalton Transactions.

  • ResearchGate.

  • YouTube.

  • White Rose Research Online.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • Loyola eCommons.

  • RSC Publishing.

  • CureFFI.org.

  • MDPI.

  • ACS Publications.

  • Center for Macromolecular Interactions, Harvard Medical School.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane: Operational Safety and Disposal Guide

As a Senior Application Scientist, I recognize that handling advanced macrocyclic compounds requires moving beyond basic safety data sheets. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (commonly known as 1-dodecylcyclam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced macrocyclic compounds requires moving beyond basic safety data sheets. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane (commonly known as 1-dodecylcyclam) is a highly specialized lipophilic macrocycle used in drug development (e.g., CXCR4 antagonist precursors) and transition metal chelation.

Because of its unique structural features—a highly basic polyamine ring coupled with a long aliphatic chain—standard disposal protocols are insufficient. This guide provides a self-validating, step-by-step operational framework to ensure environmental compliance, laboratory safety, and chemical integrity.

Mechanistic Hazard Assessment: The Causality of Disposal Rules

To safely manage 1-dodecylcyclam, researchers must understand why it behaves the way it does. The strict disposal requirements are driven by two distinct structural moieties:

  • The Tetraaza Macrocycle (Metal Chelation): The cyclam ring is a powerful chelator for transition metals (Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺). If disposed of improperly in municipal drains, it can strip heavy metals from plumbing infrastructure or mobilize precipitated metals in wastewater sludge, releasing toxic complexes into the environment[1].

  • The Dodecyl Chain (Amphiphilic Toxicity): The addition of a 12-carbon aliphatic tail transforms the water-soluble cyclam into a cationic surfactant. This amphiphilic structure allows the molecule to readily integrate into and disrupt the lipid bilayers of aquatic organisms, drastically increasing its aquatic toxicity[2].

Chemical Properties & Waste Segregation Matrix

Understanding the quantitative and categorical properties of 1-dodecylcyclam is critical for proper waste segregation.

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C₂₂H₄₈N₄High carbon/nitrogen content; requires complete combustion (flue gas scrubbing) to prevent NOₓ emissions[3].
Amine Basicity Polybasic (4 nitrogen atoms)Exothermic reaction risk with strong acids; requires pH monitoring prior to waste consolidation.
Metal Affinity High (Cu, Ni, Zn, Co)Creates heavy-metal contaminated waste if used in metallo-complexation assays.
Aquatic Toxicity High (Surfactant-like)Strict prohibition of drain disposal; must use licensed chemical waste[4].
Physical State Waxy solid / viscous oilResidues adhere strongly to glassware; requires triple-rinsing with organic solvents (e.g., DCM or Methanol).

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions in waste carboys and reduces disposal costs. Follow the logical workflow below to determine the correct waste stream.

WasteSegregation Start 1-Dodecylcyclam Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) IsSolid->LiquidWaste Liquid Incineration Licensed High-Temp Incineration SolidWaste->Incineration HasMetals Contains Heavy Metals (e.g., Cu, Zn)? LiquidWaste->HasMetals MetalWaste Heavy Metal Waste Stream HasMetals->MetalWaste Yes OrgWaste Organic Waste Stream HasMetals->OrgWaste No MetalWaste->Incineration Halogenated Contains Halogenated Solvents? OrgWaste->Halogenated HaloWaste Halogenated Organic Waste Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Halogenated->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration

Workflow for the segregation and disposal of 1-dodecylcyclam laboratory waste.

Self-Validating Disposal Protocols

To ensure absolute safety, every disposal action must include a validation step. Do not proceed to the next step until the validation criteria are met.

Protocol A: Liquid Organic Waste Disposal

1-Dodecylcyclam is typically dissolved in organic solvents (e.g., dichloromethane, methanol, or acetonitrile) during synthesis or assay preparation.

  • Step 1: Compatibility Testing. Before adding the solution to a bulk waste carboy, extract a 1 mL aliquot of the waste and mix it with 1 mL of the target carboy contents in a fume hood.

    • Validation: Observe for 5 minutes. If no heat, gas evolution, or precipitation occurs, the streams are compatible.

  • Step 2: pH Neutralization. Because 1-dodecylcyclam is highly basic, concentrated solutions can react violently with acidic waste. If the waste is primarily aqueous or methanolic, adjust the pH using dilute HCl (1M) dropwise.

    • Validation: Use a pH indicator strip. The strip must read between pH 6.0 and 8.0 before transfer.

  • Step 3: Transfer and Containment. Pour the neutralized solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a grounded funnel to prevent static discharge[3].

    • Validation: Ensure the carboy is stored in a secondary High-Density Polyethylene (HDPE) containment bin capable of holding 110% of the primary container's volume.

Protocol B: Heavy-Metal Complexed Waste

If 1-dodecylcyclam was used to chelate metals (e.g., forming a Cu²⁺-dodecylcyclam complex), it cannot go into standard organic waste, as incineration facilities have strict limits on heavy metal content.

  • Step 1: Segregation. Collect all metal-complexed solutions in a dedicated, clearly labeled "Heavy Metal Organic Waste" container.

  • Step 2: Triple Rinsing. Because the waxy nature of the dodecyl chain causes the complex to adhere to glassware, triple-rinse all reaction flasks with a suitable solvent (e.g., DCM).

    • Validation: The third rinse should be completely colorless and show no UV absorbance (if applicable) when spotted on a TLC plate. Add all rinses to the heavy metal waste container.

  • Step 3: Labeling. Explicitly list both the macrocycle and the specific metal (e.g., "Contains Copper(II)") on the hazardous waste tag.

Protocol C: Solid Waste and Consumables

Contaminated gloves, weigh boats, and filter papers pose a chronic exposure risk.

  • Step 1: Collection. Place all solid consumables that have come into contact with 1-dodecylcyclam into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Step 2: Deactivation (Optional but Recommended). For gross spills of the pure powder, carefully sweep the material using spark-proof tools[3] and place it in a sealed glass jar before adding it to the solid waste bin. Do not use a standard vacuum cleaner, as this will aerosolize the irritating polyamine dust.

    • Validation: Wipe the spill area with a methanol-soaked Kimwipe. The area is considered decontaminated when a fresh Kimwipe shows no residue.

References

To maintain scientific integrity and regulatory compliance, the protocols above are grounded in authoritative chemical safety and environmental protection guidelines:

  • TargetMol Safety Data Sheet (CB-Cyclam / Macrocyclic Polyamines): Standardized handling and incineration protocols for lipophilic macrocycles.

  • CDH Fine Chemical Safety Data Sheet (Cyclam): Environmental toxicity data and aquatic hazard warnings for tetraaza-cyclotetradecane derivatives.

  • Hong Kong Environmental Protection Department (EPD): Regulatory framework for the segregation and disposal of chemical and pharmaceutical waste via licensed collectors.

  • Sciencemadness Chemical Disposal Wiki: Practical laboratory methodologies for the neutralization and destruction of complex organic amines and chelators.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane
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